1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Description
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Properties
IUPAC Name |
2,3-difluoro-1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXFJNTZQMVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene CAS 868735-81-3 properties
An In-Depth Technical Guide to 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (CAS 868735-81-3)
Introduction
This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a nitro-activated difluorinated benzene ring coupled with a versatile benzyloxy protecting group, position it as a valuable intermediate for complex molecular synthesis. This guide provides an in-depth analysis of its properties, a plausible synthetic route, its core reactivity, and essential handling protocols, designed to empower researchers in leveraging its full potential.
Physicochemical and Structural Characteristics
The compound's identity and fundamental properties are summarized below. These data are critical for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 868735-81-3 | [1][2][3] |
| Molecular Formula | C₁₃H₉F₂NO₃ | [1][4][5] |
| Molecular Weight | 265.21 g/mol | [2][4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | Benzene, 2,3-difluoro-1-nitro-4-(phenylmethoxy)- | [6] |
| Physical Form | Solid | [6] |
| Purity | Commercially available at ≥95% to ≥98% | [2][6] |
Synthesis Pathway and Experimental Protocol
While specific literature detailing the synthesis of this compound is not publicly available, a robust synthetic route can be postulated based on established Williamson ether synthesis principles, a common method for preparing similar ethers.[7] The proposed pathway involves the reaction of a suitable precursor, 2,3,4-trifluoronitrobenzene, with benzyl alcohol in the presence of a strong base.
The logic behind this proposed synthesis is the high reactivity of the fluorine atom at the C-4 position (para to the nitro group) towards nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing nature of the nitro group activates the ring, making the para-position highly electrophilic and susceptible to attack by the benzyl alkoxide nucleophile. The fluorines at C-2 and C-3 are less activated and remain intact under controlled conditions.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via Nucleophilic Aromatic Substitution.
Materials:
-
2,3,4-Trifluoronitrobenzene (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.
-
Base Suspension: Anhydrous DMF is added to the flask, followed by the careful addition of the sodium hydride dispersion. The suspension is cooled to 0°C in an ice bath.
-
Nucleophile Formation: Benzyl alcohol, dissolved in a small amount of anhydrous DMF, is added dropwise to the NaH suspension over 15 minutes. The mixture is stirred at 0°C for an additional 20 minutes to ensure complete formation of the sodium benzyl alkoxide. Effervescence (H₂ gas) should be observed.
-
SₙAr Reaction: 2,3,4-Trifluoronitrobenzene, dissolved in anhydrous DMF, is added dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of deionized water to decompose any excess NaH.
-
Extraction: The resulting mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with water (2x) and saturated brine (1x).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel to afford the pure this compound.
Core Reactivity: A Platform for SₙAr Chemistry
The primary utility of this molecule stems from its predictable reactivity in nucleophilic aromatic substitution (SₙAr) reactions.[8][9] The nitro group strongly deactivates the aromatic ring towards electrophilic attack but powerfully activates it towards nucleophilic attack, particularly at the positions ortho and para to it.
In this specific molecule, the C-2 and C-3 positions are occupied by fluorine atoms. Fluorine is an excellent leaving group in SₙAr reactions. This makes the compound an ideal substrate for sequential substitutions, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to build molecular complexity.[8] The benzyloxy group is generally stable under these conditions but can be removed in a later step via hydrogenolysis to unmask a phenol functionality for further derivatization.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group (fluorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.
Caption: The addition-elimination mechanism of SₙAr reactions.
Applications in Drug Discovery and Agrochemicals
Fluorinated aromatic compounds are of paramount importance in modern drug design.[10] The inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. 3,4-Difluoro nitrobenzene derivatives, for instance, are key intermediates in producing a range of antiviral, anticancer, and anti-inflammatory drugs.[10]
This compound serves as a versatile building block for these applications. It allows for the controlled introduction of pharmacophoric groups via SₙAr at the fluorine positions, while the nitro group can be readily reduced to an aniline, which is a common precursor for heterocycle formation or amide coupling.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally similar and potentially hazardous compounds like difluoronitrobenzenes.[11][12] These related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[12][13]
| Precautionary Measure | Recommendation | Rationale |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[11] |
| Eye Protection | Wear chemical safety goggles and a face shield. | Protects against splashes and eye irritation.[12] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | Avoids skin contact; related compounds are skin irritants.[12][14] |
| Respiratory Protection | Not typically required if handled in a fume hood. | Use a NIOSH-approved respirator if dust generation is unavoidable. |
| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[14] | Standard good laboratory practice to minimize exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. | Prevents degradation and accidental release. |
First Aid (Based on Analogs):
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][13]
-
In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[11]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
Conclusion
This compound is a strategic synthetic intermediate with significant potential for constructing complex molecular architectures. Its value lies in the predictable and versatile reactivity of its activated aromatic ring, enabling sequential SₙAr reactions. While researchers must proceed with caution due to the lack of specific safety data, its utility as a building block in pharmaceutical and material science discovery pipelines is clear. This guide provides the foundational knowledge required to handle, synthesize, and strategically deploy this compound in advanced research applications.
References
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001CHEMICAL. CAS No. 868735-81-3, this compound. Available from: [Link]
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Ivy Fine Chemicals. This compound [CAS: 868735-81-3]. Available from: [Link]
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PrepChem.com. Synthesis of 1,4-difluoro-2-nitrobenzene. Available from: [Link]
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PubChem. 1-(Benzyloxy)-2,4-difluorobenzene. Available from: [Link]
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PubChem. p-(Benzyloxy)nitrobenzene. Available from: [Link]
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ResearchGate. (PDF) 1-Benzyloxy-4-nitrobenzene. Available from: [Link]
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National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]
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PubChem. 1-(3-Fluorobenzyloxy)-4-nitro-benzene. Available from: [Link]
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Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Available from: [Link]
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Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available from: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene, a key intermediate in the development of advanced pharmaceuticals and functional materials. The strategic incorporation of a benzyloxy group and a difluoronitro-aromatic scaffold imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry. This document details a robust synthetic protocol via the Williamson ether synthesis, outlines a thorough characterization cascade using modern analytical techniques, and discusses the underlying chemical principles that govern its reactivity and spectral properties. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Fluorinated Nitroaromatic Ethers
Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a nitroaromatic system, the resulting compounds become versatile intermediates. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, providing a handle for further molecular elaboration.
This compound (CAS 868735-81-3) is a prime example of such a scaffold. The benzyloxy group is a common pharmacophore and a useful protecting group in multi-step syntheses.[1] Its presence, along with the difluoro-substitution pattern, makes this molecule a precursor for a variety of complex chemical entities with potential applications in treating neurodegenerative diseases and other conditions.[2] This guide will provide a detailed exploration of its synthesis and a comprehensive analysis of its structural and spectral characteristics.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis . This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[3][4]
Mechanistic Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism.[3] The reaction is initiated by the deprotonation of a weakly acidic hydroxyl group of a phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
In the context of synthesizing this compound, the starting materials are 2,3-difluoro-4-nitrophenol and benzyl bromide. The electron-withdrawing nitro and fluoro groups on the phenolic ring increase the acidity of the hydroxyl proton, facilitating its removal by a moderately strong base like potassium carbonate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether syntheses for analogous nitroaromatic compounds.
Materials:
-
2,3-difluoro-4-nitrophenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-nitrophenol (1.0 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.
-
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:
Physical Properties
| Property | Value |
| CAS Number | 868735-81-3 |
| Molecular Formula | C₁₃H₉F₂NO₃ |
| Molecular Weight | 265.21 g/mol |
| Appearance | Expected to be a crystalline solid. |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental data for this specific molecule, the following spectral characteristics are predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons on the difluoronitrobenzene ring are expected to appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to coupling with each other and with the fluorine atoms.
-
The five protons of the benzyl group will likely show a multiplet around δ 7.3-7.5 ppm.
-
The benzylic methylene protons (-CH₂-) should appear as a singlet at approximately δ 5.2 ppm.
-
-
¹³C NMR:
-
The carbon atoms of the difluoronitrobenzene ring will exhibit complex splitting patterns due to C-F coupling. The carbon attached to the nitro group will be significantly deshielded.
-
The carbons of the benzyl group will appear in the aromatic region (δ 127-136 ppm), with the benzylic carbon appearing around δ 70 ppm.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets of doublets due to coupling with each other and with the aromatic protons.
-
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (CH₂ of benzyl) |
| 1600-1585, 1500-1400 | Aromatic C=C Ring Stretch |
| 1530-1500, 1350-1300 | Asymmetric and Symmetric NO₂ Stretch (Characteristic) |
| 1250-1200 | Aryl-O-C Stretch (Asymmetric) |
| 1100-1000 | C-F Stretch |
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 265. The fragmentation pattern would likely involve the loss of the benzyl group and the nitro group.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling.
Conclusion
This technical guide has detailed a robust and reliable method for the synthesis of this compound via the Williamson ether synthesis. The provided characterization data, while predictive, offers a solid framework for the analytical confirmation of the synthesized product. The unique combination of a benzyloxy moiety and a difluoronitrophenyl scaffold makes this compound a highly valuable intermediate for the development of novel therapeutics and advanced materials. The information presented herein is intended to empower researchers and professionals in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical sciences.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available from: [Link]
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- Cao, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-14.
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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene (CAS No. 868735-81-3)[1][2][3], a key intermediate in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and characterization of this and related molecules. Standardized experimental protocols for data acquisition are also detailed to facilitate future empirical validation.
Introduction and Molecular Structure
This compound is a poly-substituted aromatic compound with the molecular formula C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol [1]. Its structure features a 2,3-difluoro-4-nitrophenoxy core linked to a benzyl group via an ether bond. The interplay of the electron-donating benzyloxy group and the strongly electron-withdrawing nitro and fluoro substituents creates a unique electronic environment that is reflected in its spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this intermediate in multi-step syntheses.
To visually represent the molecule and the numbering convention used throughout this guide, the following structure is provided:
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show signals corresponding to the protons on both aromatic rings and the benzylic methylene protons. The chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups shield protons (shifting them upfield), while electron-withdrawing groups deshield them (shifting them downfield)[4].
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-5 | 7.9 - 8.1 | Doublet of doublets (dd) | JH-F(3) ≈ 8-10, JH-H(6) ≈ 9 | Strongly deshielded by the para-nitro group and deshielded by the ortho-fluorine. |
| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | JH-H(5) ≈ 9, JH-F(2) ≈ 6-8 | Influenced by the ortho-benzyloxy group and meta to the nitro group. |
| H-2', H-6' | 7.4 - 7.6 | Multiplet (m) | - | Ortho protons of the benzyl group, slightly deshielded by proximity to the ether oxygen. |
| H-3', H-4', H-5' | 7.3 - 7.4 | Multiplet (m) | - | Meta and para protons of the benzyl group, appearing in a typical aromatic region. |
| -CH₂- | 5.2 - 5.4 | Singlet (s) | - | Benzylic protons adjacent to an oxygen atom are significantly deshielded. No adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the attached substituents and their electronic effects[5][6].
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 145 - 150 | Aromatic carbon attached to oxygen, significantly deshielded. Will likely appear as a doublet of doublets due to coupling with F-2 and F-3. |
| C-2 | 150 - 155 | Aromatic carbon attached to fluorine, highly deshielded. Will appear as a large doublet due to one-bond C-F coupling. |
| C-3 | 140 - 145 | Aromatic carbon attached to fluorine, highly deshielded. Will appear as a large doublet due to one-bond C-F coupling. |
| C-4 | 140 - 145 | Aromatic carbon attached to the nitro group. |
| C-5 | 125 - 130 | Aromatic CH carbon. |
| C-6 | 115 - 120 | Aromatic CH carbon, shielded by the adjacent benzyloxy group. |
| -CH₂- | 70 - 75 | Benzylic carbon attached to oxygen. |
| C-1' | 135 - 138 | Quaternary aromatic carbon of the benzyl group. |
| C-2', C-6' | 128 - 130 | Ortho carbons of the benzyl group. |
| C-3', C-5' | 128 - 129 | Meta carbons of the benzyl group. |
| C-4' | 129 - 131 | Para carbon of the benzyl group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is essential for characterizing fluorinated compounds. The chemical shifts are sensitive to the electronic environment[7][8].
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| F-2 | -130 to -140 | Doublet | Ortho to the electron-donating benzyloxy group, which will cause some shielding. Coupled to the adjacent F-3. |
| F-3 | -145 to -155 | Doublet | Ortho to the electron-withdrawing nitro group, leading to deshielding relative to F-2. Coupled to the adjacent F-2. |
Experimental Protocol: NMR Spectroscopy
This protocol outlines a standard method for acquiring high-resolution NMR spectra for a solid organic compound like this compound.
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show strong absorptions corresponding to the nitro, ether, and fluoroaromatic moieties.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2950 - 2850 | Aliphatic C-H Stretch (-CH₂-) | Weak |
| 1600, 1500, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1550 - 1500 | N-O Asymmetric Stretch (NO₂) | Strong |
| 1360 - 1320 | N-O Symmetric Stretch (NO₂) | Strong |
| 1280 - 1240 | Aryl-O-C Asymmetric Stretch (Ether) | Strong |
| 1100 - 1000 | C-F Stretch | Strong |
| 850 - 800 | C-H Out-of-plane Bending | Strong |
Rationale: The most prominent features will be the two strong N-O stretching bands, which are characteristic of nitroaromatic compounds[9][10][11]. The strong C-F and C-O stretching bands will also be key diagnostic peaks.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a standard technique for analyzing solid samples. The key is to thoroughly eliminate moisture, as water has strong IR absorptions that can obscure the sample spectrum[12].
-
Preparation: Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Mixing: Mix the sample and KBr gently but thoroughly until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a pellet press die. Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent pellet[13][14][15].
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation[16][17].
Predicted Mass Spectrum and Fragmentation
The EI mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 265 | [C₁₃H₉F₂NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 219 | [C₁₃H₉F₂O]⁺˙ | Loss of NO₂ (M - 46) |
| 174 | [C₇H₅F₂O₂]⁺ | Cleavage of the benzyl C-O bond |
| 91 | [C₇H₇]⁺ | Benzyl cation, often rearranges to the stable tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation from the benzyl group |
Fragmentation Rationale: The molecular ion at m/z 265 should be observable. A primary fragmentation pathway for nitroaromatics is the loss of the NO₂ group (a loss of 46 amu)[3][18]. Another major fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which often rearranges to the tropylium ion at m/z 91[3][19].
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized, and the gaseous molecules enter the ion source. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation[16].
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
This guide presents a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound based on established principles of chemical spectroscopy. The predicted data provides a comprehensive spectral fingerprint that can be used to guide the synthesis and characterization of this compound. The provided standard operating procedures for data acquisition serve as a practical reference for researchers aiming to validate these predictions experimentally. The unique combination of functional groups in this molecule makes it an excellent case study for the application of spectroscopic principles in structural elucidation.
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An In-depth Technical Guide to the Solubility and Stability of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Abstract
Introduction
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a unique molecule that incorporates several key functional groups: a benzyloxy ether, a difluorinated aromatic ring, and a nitro group. This combination of moieties suggests a range of potential applications in medicinal chemistry and materials science, where such structures can influence biological activity, metabolic stability, and material properties. The fluorine atoms are known to enhance thermal and chemical resistance in aromatic systems.[1][2] The nitroaromatic group, a common pharmacophore and synthetic intermediate, also contributes to the compound's reactivity and potential for biological interaction.[3][4]
A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability data informs storage conditions, shelf-life, and potential degradation pathways. This guide provides a structured approach to generating this essential data.
Predicted Physicochemical Properties
While experimental data is sparse, computational models can provide initial estimates of the compound's properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 265.21 g/mol [5] | Calculated from the molecular formula C13H9F2NO3.[5] |
| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 4.0 | The aromatic rings and benzyloxy group contribute to hydrophobicity, while the nitro and fluorine groups have a more complex influence. This suggests low aqueous solubility. |
| Aqueous Solubility | Very low | Consistent with a high LogP value and the largely non-polar structure. Nitrobenzene itself has low water solubility.[6][7] |
| Organic Solvent Solubility | Good to excellent in polar aprotic and non-polar organic solvents | The aromatic nature of the compound suggests good solubility in solvents like dichloromethane, ethyl acetate, toluene, and acetone. Nitrobenzene is soluble in ether and benzene.[6] |
| Melting Point | Likely a solid at room temperature | The rigid, planar structure and molecular weight are consistent with a crystalline solid. |
| pKa | Not readily ionizable | The molecule lacks strongly acidic or basic functional groups. |
Solubility Profile: A Proposed Investigative Workflow
A comprehensive understanding of solubility is paramount for any downstream application. The following section details a systematic approach to determining the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents.
Experimental Workflow for Solubility Determination
The following workflow is recommended for generating accurate and reproducible solubility data.
Caption: Workflow for Equilibrium Solubility Determination.
Recommended Solvents for Screening
A diverse set of solvents should be screened to establish a comprehensive solubility profile.
| Solvent Class | Recommended Solvents | Rationale |
| Non-polar | n-Heptane, Toluene | To assess solubility in hydrocarbon-like environments. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents are commonly used in organic synthesis, purification, and formulation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Important for understanding behavior in alcoholic and aqueous-organic mixtures. |
| Aqueous | Water (pH 7.4 buffer) | To determine aqueous solubility, which is critical for many biological and pharmaceutical applications. |
Quantitative Analysis: HPLC-UV Method Development
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable technique.
3.3.1. Initial Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The high organic content is predicted to be necessary for good peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (Aromatic compounds typically have strong absorbance at this wavelength). A full UV scan of a dilute standard should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a calibration curve by serial dilution of the stock solution.
Stability Profile: A Proposed Investigative Framework
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are an effective way to identify potential degradation pathways and develop stability-indicating analytical methods.
Forced Degradation Studies: Experimental Design
The following diagram outlines a typical forced degradation workflow.
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated.
4.2.1. Hydrolysis
-
Acid-Catalyzed Hydrolysis: The benzylic ether linkage is susceptible to cleavage under strong acidic conditions, potentially yielding 2,3-difluoro-4-nitrophenol and benzyl alcohol.[8][9]
-
Base-Catalyzed Hydrolysis: While generally more stable to base, prolonged exposure to strong alkaline conditions could also lead to ether hydrolysis.
4.2.2. Reduction of the Nitro Group The nitro group is susceptible to reduction, which can occur under various conditions. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[4][10][11] The reduction of nitroaromatic compounds is a well-documented transformation.[4][10][11]
4.2.3. Photodegradation Nitroaromatic compounds are often photolabile. UV light can promote the formation of radical species and lead to complex degradation profiles.
The following diagram illustrates the primary predicted degradation pathways.
Caption: Predicted Degradation Pathways.
Stability-Indicating Method Development
The HPLC method developed for solubility testing should be further optimized to serve as a stability-indicating method. This involves demonstrating that the method can separate the parent compound from all significant degradation products.
-
Gradient Elution: A gradient elution profile (e.g., increasing acetonitrile concentration over time) will likely be necessary to resolve the parent compound from more polar degradation products (like the phenolic hydrolysate) and less polar impurities.
-
Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess peak purity and ensure that no co-eluting impurities are present under the main peak.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended to identify the molecular weights of the degradation products, which will aid in elucidating the degradation pathways.
Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage recommendations are proposed:
-
Storage: Store in a cool, dark, and dry place. Protect from light. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid generating dust.
Conclusion
While specific experimental data for this compound is not yet widely published, a robust and scientifically sound approach to characterizing its solubility and stability can be designed based on its chemical structure and the established behavior of related compounds. The methodologies and workflows presented in this guide provide a comprehensive framework for generating the critical data required for the successful development and application of this promising molecule. By following these protocols, researchers can ensure the quality and reliability of their work and accelerate the transition of this compound from the laboratory to its intended application.
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Williams, R. E., & Rathbone, D. A. (2002). Bacterial pathways for degradation of nitroaromatics. PubMed, 10(3), 243-9. [Link]
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van der Goot, H., & Timmerman, H. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed, 17(4), 233-42. [Link]
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Gittins, P. J., & Smith, J. D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC, 8(12), e05284. [Link]
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An In-Depth Technical Guide to the Safety, Handling, and Properties of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling procedures for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. As a specialized reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document synthesizes available data on this compound and its structural analogs to offer field-proven insights and best practices.
Chemical and Physical Properties
This compound is a poly-substituted aromatic compound with the molecular formula C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol .[1] Its structure, featuring a benzyloxy group, two fluorine atoms, and a nitro group on a benzene ring, makes it a valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the nitro group and fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of modern drug discovery. The fluorine atoms can also modulate the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability.
| Property | Value | Source |
| CAS Number | 868735-81-3 | [1] |
| Molecular Formula | C₁₃H₉F₂NO₃ | [1] |
| Molecular Weight | 265.21 g/mol | [1] |
Hazard Assessment and GHS Classification
Based on data for analogous compounds like 2,4-difluoronitrobenzene, the following GHS hazard statements are likely applicable:
Furthermore, nitrobenzene and its derivatives are known to be readily absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Chronic exposure to nitroaromatic compounds has been associated with damage to organs and potential carcinogenicity.
NFPA 704 Hazard Diamond
The NFPA 704 diamond provides a quick visual representation of the hazards associated with a chemical.[4][5] While a specific rating for this compound is not established, a conservative estimation based on related compounds is provided below. This should be considered a guideline, and a thorough risk assessment should be conducted before handling.
| Hazard | Rating | Explanation |
| Health (Blue) | 3 | Based on the toxicity of nitrobenzene derivatives, which can cause serious or permanent injury. |
| Flammability (Red) | 1 | Nitroaromatic compounds are generally combustible but require preheating before ignition can occur. |
| Instability (Yellow) | 1 | Generally stable, but may become unstable at elevated temperatures and pressures. |
| Special (White) | - | No specific special hazards are identified, but an oxidizing agent (OX) symbol could be considered due to the nitro group. |
Safe Handling and Storage
Given the potential hazards, strict adherence to safe laboratory practices is essential when working with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Wear nitrile gloves. Consider double-gloving for added protection. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat should be worn at all times.
Work Practices
-
Avoid Contact: Minimize all personal contact with the chemical.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Designated Area: Establish a designated area for working with this compound.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.[6]
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Waste Disposal
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.
Reactivity and Decomposition
The presence of the nitro group and fluorine atoms makes this compound susceptible to specific chemical reactions and decomposition pathways.
Reactivity
The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SₙAr). The electron-withdrawing groups activate the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms are good leaving groups in this context. This reactivity is the basis for its utility in synthesizing more complex molecules.
Hazardous Decomposition Products
Upon thermal decomposition, fluorinated nitroaromatic compounds can release toxic and corrosive gases.[6] Potential hazardous decomposition products include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen fluoride (HF)
Explosive Potential
Nitroaromatic compounds, as a class, have the potential to be explosive, especially when mixed with strong oxidizing agents or subjected to heat and shock.[7][8] While this compound is not classified as an explosive, it is prudent to handle it with the awareness of the general risks associated with nitro compounds. Avoid heating the compound under confinement.
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution
The following is a generalized, illustrative protocol for a typical SₙAr reaction using this compound. Note: This is a template and must be adapted and optimized for specific nucleophiles and reaction conditions. A thorough literature search for the specific transformation is highly recommended.
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery and development. Its handling requires a high level of caution due to the inherent hazards associated with fluorinated nitroaromatic compounds. By adhering to the safety protocols and handling procedures outlined in this guide, researchers can mitigate risks and utilize this compound effectively and safely in their synthetic endeavors. A thorough understanding of its reactivity and potential decomposition pathways is crucial for designing safe and successful experiments.
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The Strategic Utility of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene: A Technical Guide for Synthetic Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Versatile Fluorinated Building Block.
Introduction: The Value Proposition of Fluorinated Nitroaromatics in Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds provides a powerful tool for modulating molecular properties and enabling diverse chemical transformations. The compound 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene emerges as a highly valuable, yet specialized, building block. Its architecture, featuring a benzyl-protected phenol, two vicinal fluorine atoms, and a strongly electron-withdrawing nitro group, offers a unique combination of stability and reactivity.
This guide serves as a comprehensive technical resource for researchers, providing insights into the synthesis, physicochemical properties, and strategic application of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explore its potential as a precursor to complex molecular targets, such as kinase inhibitors and novel heterocyclic systems.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 868735-81-3[1][2][3] |
| Molecular Formula | C₁₃H₉F₂NO₃[1][2][3] |
| Molecular Weight | 265.21 g/mol [1][2][3] |
| Appearance | (Predicted) Pale yellow to brown solid |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., DMF, DMSO, THF, CH₂Cl₂) |
The key to this molecule's utility lies in the electronic interplay of its substituents. The potent electron-withdrawing nitro group, situated para to the benzyloxy moiety, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This effect is particularly pronounced at the fluorine-substituted positions. The two fluorine atoms themselves contribute to the electron-deficient nature of the ring and serve as excellent leaving groups in SₙAr reactions. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be removed in later synthetic steps if required, revealing a hydroxyl functionality for further derivatization.
Synthesis of this compound: A Detailed Protocol
The most direct and logical synthetic route to this compound is through the O-benzylation of 2,3-difluoro-4-nitrophenol. This reaction is a classic example of the Williamson ether synthesis.
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An In-depth Technical Guide to 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
Introduction: Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. When combined with a nitroaromatic system, these fluorinated compounds become powerful and versatile intermediates in the synthesis of complex pharmaceuticals. 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene stands out as a key building block, particularly in the development of targeted therapies such as kinase inhibitors. Its design, featuring a protected phenol, vicinal fluorine atoms, and a synthetically versatile nitro group, allows for sequential and regioselective chemical modifications, making it an invaluable tool for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its role as a precursor to potent spleen tyrosine kinase (Syk) inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 868735-81-3 |
| Molecular Formula | C₁₃H₉F₂NO₃ |
| Molecular Weight | 265.21 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Purity | >98% (typically available for research)[1] |
Note: Experimental physical properties such as melting point are not widely reported in publicly available literature and would be determined empirically in a laboratory setting.
While specific, publicly available spectroscopic data for this compound is limited, characterization would typically involve the following techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the benzyl and aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. ¹³C NMR and ¹⁹F NMR would further confirm the carbon framework and the presence of the two fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the ether linkage.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a two-step process, commencing with the preparation of its immediate precursor, 2,3-difluoro-4-nitrophenol. The subsequent step involves a Williamson ether synthesis to introduce the benzyl protecting group.
Step 1: Synthesis of 2,3-Difluoro-4-nitrophenol
The synthesis of the phenolic precursor is not trivial and involves a nucleophilic aromatic substitution reaction on a highly fluorinated starting material.
Reaction Scheme:
Figure 1: Synthesis of 2,3-Difluoro-4-nitrophenol.
Experimental Protocol:
-
Materials: 2,3,4-trifluoronitrobenzene, an aqueous solution of an alkali metal or alkaline earth metal hydroxide (e.g., potassium hydroxide), mineral acid (for workup).
-
Procedure: 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of the hydroxide base at a temperature between 20°C and 100°C. The reaction proceeds via a nucleophilic aromatic substitution where the hydroxide ion displaces the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitro group.
-
Workup: Upon completion, the reaction mixture is acidified to a pH of approximately 1 to 6. The product, 2,3-difluoro-4-nitrophenol, is then isolated. Steam distillation can be employed for purification.
Step 2: Williamson Ether Synthesis of this compound
This classical ether synthesis involves the deprotonation of the phenol followed by an Sₙ2 reaction with a benzyl halide.
Reaction Scheme:
Figure 2: Williamson Ether Synthesis of the target compound.
Experimental Protocol (based on patent literature):
-
Materials: 2,3-Difluoro-4-nitrophenol, benzyl bromide, potassium carbonate (or another suitable base), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2,3-difluoro-4-nitrophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction to approximately 60-80°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound as a pale yellow solid.
-
Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
This compound is a pivotal intermediate in the synthesis of a class of imidazotriazine-based inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[2][3] Its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain cancers.[2][4]
The synthetic utility of this compound lies in the sequential transformation of its functional groups. The nitro group can be selectively reduced to an aniline, which then serves as a nucleophile to construct the core heterocyclic scaffold of the kinase inhibitor.
Synthetic Pathway to Syk Inhibitors
The general synthetic pathway from this compound to the imidazotriazine core is outlined below.
Figure 3: General synthetic route to Syk inhibitors.
Step 1: Reduction of the Nitro Group
-
Experimental Protocol: this compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. The reduction is typically carried out using catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride or iron in acidic media can also be employed. The reaction progress is monitored until the starting material is consumed.
-
Product: The product of this reaction is 4-(benzyloxy)-2,3-difluoroaniline.
Step 2: Construction of the Imidazotriazine Core
The resulting 4-(benzyloxy)-2,3-difluoroaniline is then used in a multi-step sequence to build the final imidazotriazine scaffold. This typically involves nucleophilic aromatic substitution reactions and subsequent cyclizations as detailed in patent literature. The benzyloxy group can be removed at a later stage if a free phenol is required in the final drug molecule.
Conclusion
This compound is a high-value, strategically designed intermediate for advanced pharmaceutical synthesis. Its preparation, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. Its true value is realized in its application as a versatile building block for complex heterocyclic structures, most notably in the development of potent and selective spleen tyrosine kinase inhibitors. This technical guide has provided a detailed overview of its synthesis and application, underscoring its importance for researchers and professionals in the field of drug discovery and development.
References
- A full list of references is not available in the provided search results.
Sources
- 1. 4-(4-Fluoro-benzyloxy)-phenylamine | C13H12FNO | CID 6486021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly within medicinal chemistry for the construction of complex aryl ethers, amines, and thioethers.[1] The substrate, this compound, is a highly valuable and versatile building block. Its utility stems from a unique convergence of structural and electronic features:
-
Powerful Electrophilic Activation: The nitro group (—NO₂) at the C4 position is a potent electron-withdrawing group, which significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles.[2][3][4] This activation is a prerequisite for the SNAr mechanism to proceed under viable laboratory conditions.
-
Dual Leaving Groups: The presence of two fluorine atoms at the C2 and C3 positions offers the potential for sequential and regioselective substitution. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which contributes to the activation of the ipso-carbon.
-
The Benzyloxy Moiety: The benzyloxy group at C1 serves a dual purpose. It can act as a directing group, influencing the regioselectivity of the nucleophilic attack. Furthermore, it is a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization.
This document provides a detailed guide to understanding and performing SNAr reactions on this compound, with a focus on mechanistic rationale, regiochemical outcomes, and practical experimental protocols.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound does not proceed via a direct displacement (like an SN2 reaction) or through a cationic intermediate (like an SN1 reaction).[5] Instead, it follows a two-step addition-elimination mechanism.[6]
-
Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C3). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][4][6]
-
Elimination and Aromatization: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[6]
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge of this intermediate through resonance delocalization, particularly when the attack occurs at the ortho or para positions relative to the nitro group.[2][3][7]
Figure 1: A generalized workflow of the SNAr addition-elimination mechanism.
Regioselectivity: Predicting the Site of Nucleophilic Attack
With two potential leaving groups (fluorine at C2 and C3), predicting the site of nucleophilic substitution is critical. The regiochemical outcome is dictated by the relative stability of the possible Meisenheimer intermediates.
-
Attack at C2: The fluorine at the C2 position is ortho to the powerfully electron-withdrawing nitro group. Nucleophilic attack at this position allows the negative charge in the Meisenheimer complex to be delocalized directly onto the nitro group through resonance. This provides substantial stabilization.
-
Attack at C3: The fluorine at the C3 position is meta to the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, direct resonance delocalization of the negative charge onto the nitro group is not possible from this position.
Figure 2: Logical relationship governing regioselectivity in SNAr reactions.
Experimental Protocols
The following protocols are designed as robust starting points for the SNAr of this compound with common classes of nucleophiles. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
General Considerations:
-
Solvents: Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
-
Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., amines, thiols, alcohols) or to act as a scavenger for the HF generated during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).[10]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-1-(benzyloxy)-3-fluoro-4-nitrobenzene derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour the mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiols
This protocol outlines the synthesis of 2-aryl/alkylthio-1-(benzyloxy)-3-fluoro-4-nitrobenzene derivatives. Thiolates are potent nucleophiles and these reactions often proceed efficiently.[10]
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen solvent (e.g., MeCN).
-
Add the thiol (1.1 equivalents) followed by the base (Cs₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature. Thiol additions are often exothermic; an ice bath may be necessary to control the initial reaction rate.
-
Monitor the reaction by TLC. These reactions are typically complete within 1-4 hours at room temperature.
-
Once complete, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary Amines | K₂CO₃, Et₃N | DMF, DMSO | 25 - 80 | 4 - 24 h |
| Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO | 50 - 100 | 12 - 48 h |
| Thiols | Cs₂CO₃, K₂CO₃ | MeCN, DMF | 25 | 1 - 4 h |
| Alcohols/Phenols | NaH, K₂CO₃ | THF, DMF | 25 - 60 | 6 - 24 h |
| Table 1: Summary of typical reaction conditions for SNAr on this compound. |
Product Characterization and Validation
The identity and purity of the synthesized products must be rigorously confirmed. A self-validating protocol involves a combination of the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the incorporation of the nucleophile and the overall structure.
-
¹⁹F NMR: Crucial for confirming the regioselectivity. The disappearance of one fluorine resonance and the shift of the remaining fluorine signal provide definitive evidence of a successful mono-substitution.
-
¹³C NMR: To confirm the carbon framework of the final product.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | 1. Insufficiently activated nucleophile.2. Low reaction temperature.3. Steric hindrance from a bulky nucleophile. | 1. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃; NaH for alcohols).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Increase reaction time and/or temperature. |
| Formation of Di-substituted Product | 1. Excess nucleophile used.2. Prolonged reaction time at elevated temperature. | 1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the nucleophile.2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Presence of a strong, non-selective base. | 1. Perform the reaction at a lower temperature for a longer duration.2. Use a milder base (e.g., Et₃N instead of an inorganic carbonate). |
| Difficult Purification | 1. Similar polarity of product and starting material.2. Presence of side products. | 1. Optimize the mobile phase for column chromatography; consider using a different solvent system.2. Re-evaluate reaction conditions to minimize side-product formation. |
Expert Insight: For particularly unreactive amine nucleophiles, the use of a more polar solvent like DMSO in conjunction with a stronger base such as cesium carbonate can significantly enhance the reaction rate. However, care must be taken as these conditions can also promote side reactions.
Conclusion
The SNAr reactions of this compound offer a reliable and highly regioselective pathway for the synthesis of complex, functionalized aromatic compounds.[11] By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can leverage this versatile substrate to efficiently construct key intermediates for drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to successfully employing this powerful synthetic tool.
References
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
ResearchGate. (2020). Tuning Green Explosives through SNAr Chemistry. [Link]
-
ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu: nucleophile. [Link]
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
National Center for Biotechnology Information. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
-
ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
-
ResearchGate. Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substituion. [Link]
-
Journal of the American Chemical Society. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
PubMed. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
Organic Letters. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
-
ResearchGate. Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
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- 4. youtube.com [youtube.com]
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The Strategic Application of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. The strategic design of small molecules that can effectively modulate the activity of specific kinases is therefore of paramount importance. 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene has emerged as a pivotal building block in the synthesis of a new generation of kinase inhibitors. Its unique structural features—a synthetically versatile difluoronitrobenzene core coupled with a protected hydroxyl group—offer a powerful platform for the construction of complex molecular architectures.
The presence of two fluorine atoms and a nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of many kinase inhibitor scaffolds.[1][2][3] The fluorine atom positioned ortho to the nitro group is particularly labile, providing a reliable handle for the introduction of various nucleophiles. Furthermore, the benzyloxy group serves as a stable protecting group for a phenolic hydroxyl, which can be unmasked in later synthetic stages to introduce a key hydrogen bond donor or a point for further functionalization. The nitro group, following its role as a powerful electron-withdrawing group, can be readily reduced to an amine, opening up a plethora of synthetic possibilities for scaffold elaboration.[4]
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on MEK inhibitors, a class of drugs that target the mitogen-activated protein kinase (MAPK) pathway.[5][6][7] We will delve into the underlying chemical principles, provide detailed experimental protocols, and illustrate the strategic considerations that make this reagent a valuable tool for researchers, scientists, and drug development professionals.
The MAPK Signaling Pathway: A Key Target in Oncology
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
MEK1 and MEK2 (mitogen-activated protein kinase kinase) are dual-specificity protein kinases that act as a central node in this pathway. Their inhibition has proven to be an effective therapeutic strategy. Trametinib and PD0325901 are potent and selective allosteric inhibitors of MEK1/2 that have demonstrated significant clinical activity.[8][9] The synthesis of these and other structurally related MEK inhibitors often relies on a core scaffold that can be efficiently constructed using building blocks like this compound.
Synthetic Strategy: A Stepwise Approach to a MEK Inhibitor Core
The journey from this compound to a key intermediate for MEK inhibitor synthesis involves a series of strategic chemical transformations. A plausible and efficient synthetic route is outlined below. This pathway leverages the inherent reactivity of the starting material to construct a highly functionalized aniline derivative, which serves as a versatile precursor to various kinase inhibitors.
Caption: Proposed synthetic route to a MEK inhibitor intermediate.
Experimental Protocols: A Detailed Guide
The following protocols provide a step-by-step guide for the synthesis of a key MEK inhibitor intermediate starting from this compound. These protocols are based on established synthetic methodologies for similar transformations and are supported by the scientific literature.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The initial and crucial step is the regioselective displacement of the fluorine atom at the 2-position of this compound with a suitable aniline derivative. For the synthesis of trametinib or PD0325901-like structures, 2-fluoro-4-iodoaniline is a key coupling partner.[10][11][12][13]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Equivalents |
| This compound | 265.21 g/mol | 10 | 1.0 |
| 2-Fluoro-4-iodoaniline | 237.00 g/mol | 12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 20 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Protocol:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.65 g, 10 mmol), 2-fluoro-4-iodoaniline (2.84 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the desired N-(2-(benzyloxy)-6-fluoro-3-nitrophenyl)-2-fluoro-4-iodoaniline as a solid.
Causality and Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.[1][2]
-
Base: An inorganic base such as potassium carbonate is employed to deprotonate the aniline nucleophile, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Part 2: Simultaneous Debenzylation and Nitro Group Reduction
The next critical transformation involves the removal of the benzyl protecting group and the reduction of the nitro group to a primary amine. This can often be achieved in a single step via catalytic hydrogenation, which is a clean and efficient method.[14][15]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Equivalents |
| N-(2-(Benzyloxy)-6-fluoro-3-nitrophenyl)-2-fluoro-4-iodoaniline | 482.19 g/mol | 5 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 10 mol% | - |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | 50 mL | - |
| Hydrogen Gas (H₂) | - | 1 atm (balloon) | - |
Protocol:
-
In a 100 mL round-bottom flask, dissolve the N-(2-(benzyloxy)-6-fluoro-3-nitrophenyl)-2-fluoro-4-iodoaniline (2.41 g, 5 mmol) in 50 mL of ethanol or ethyl acetate.
-
Carefully add 10% palladium on carbon (e.g., 50 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-(2-fluoro-4-iodophenylamino)-2-fluorophenol. This intermediate can often be used in the next step without further purification.
Causality and Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for both the hydrogenolysis of benzyl ethers and the reduction of aromatic nitro groups.[4][14]
-
Hydrogen Source: Molecular hydrogen is the reducing agent. For laboratory-scale synthesis, a hydrogen-filled balloon is a convenient and safe method.
-
Solvent: Protic solvents like ethanol or aprotic solvents like ethyl acetate are suitable for this reaction.
Part 3: Elaboration to the Kinase Inhibitor Core
The resulting 3-amino-4-(2-fluoro-4-iodophenylamino)-2-fluorophenol is a versatile intermediate that can be further elaborated to form the core structure of various kinase inhibitors. For example, in the synthesis of trametinib, a related diamine is cyclized with other reagents to form the pyrimido[2,3-d]pyrimidine-2,4,7-trione core.[11][12]
The specific protocol for this final stage will depend on the target kinase inhibitor. For a generic illustration of forming a benzoxazine ring, which is present in some kinase inhibitors, one could envision a reaction with a suitable two-carbon electrophile.
Conclusion: A Gateway to Novel Therapeutics
This compound stands out as a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its well-defined reactivity, particularly in SNAr reactions, combined with the strategic placement of functional groups, provides medicinal chemists with a powerful tool to construct complex and potent therapeutic agents. The synthetic pathway outlined in this guide, leading to a key intermediate for MEK inhibitors, exemplifies the utility of this building block. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can effectively leverage the potential of this compound to accelerate the discovery and development of the next generation of targeted cancer therapies.
References
-
ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Retrieved from [Link]
-
PubMed. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901 | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
-
ACS Publications. (n.d.). Palladium-Catalyzed C−H Aminations of Anilides with N-Fluorobenzenesulfonimide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
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University of Huddersfield Research Portal. (n.d.). Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. Retrieved from [Link]
-
University of Leicester. (n.d.). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
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Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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TSI Journals. (n.d.). A green protocol for reduction of aromatic nitro compounds t | 5342. Retrieved from [Link]
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Semantic Scholar. (n.d.). Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
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PubMed. (n.d.). Growth-inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma With or Without BRAF Mutations. Retrieved from [Link]
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Application Note & Protocols: Selective Cleavage of the Benzyloxy Group in 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Abstract: This document provides a comprehensive technical guide for the selective deprotection of the benzyloxy group in 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene to yield 2,3-difluoro-4-nitrophenol. The benzyl ether is a prevalent protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability.[1][2] However, its cleavage in complex molecules, particularly those containing reducible or acid-sensitive groups, presents a significant chemical challenge. This guide analyzes three primary methodologies for this transformation: Catalytic Hydrogenolysis, Lewis Acid-mediated cleavage, and Strong Acid-mediated cleavage. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that govern the selectivity and efficiency of each method.
Introduction: The Challenge of Chemoselectivity
The substrate, this compound, presents a classic chemoselectivity problem. The molecule contains two functional groups susceptible to common debenzylation conditions: the target O-benzyl ether and an aromatic nitro group.
-
Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage, palladium-catalyzed hydrogenation, readily cleaves the C–O benzylic bond.[3][4] However, these conditions are also highly effective for the reduction of nitro groups to amines. Achieving selective O-debenzylation without concurrent nitro reduction is the primary obstacle.
-
Acidic Cleavage: Strong Lewis acids (e.g., BBr₃, BCl₃) or protic acids (e.g., HBr) can cleave benzyl ethers.[2][5] The challenge here lies in preventing undesired side reactions on the electron-deficient aromatic ring and ensuring compatibility with other functional groups that might be present in a more complex derivative of the substrate.
This guide aims to provide the researcher with the necessary intellectual and practical tools to navigate these challenges and select the optimal deprotection strategy.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used debenzylation method where hydrogen gas is used to cleave the carbon-oxygen bond at the benzylic position over a metal catalyst, typically palladium on carbon (Pd/C).[3][6] The reaction is clean, often quantitative, and the byproduct, toluene, is easily removed.
2.1. Principle & Mechanistic Considerations
The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene. The critical issue with the target substrate is the concurrent reduction of the nitro group. The relative rates of these two reductions determine the product distribution. While selective debenzylation in the presence of a nitro group is challenging, it can sometimes be achieved by carefully selecting the catalyst, solvent, and additives. The addition of a mild acid, for instance, has been shown to facilitate the debenzylation of certain substrates.[7][8]
Diagram: Catalytic Hydrogenolysis Workflow
Caption: General workflow for catalytic hydrogenolysis experiments.
2.2. Detailed Protocol: Hydrogenolysis
-
Safety Precaution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in an inert atmosphere when possible.
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.77 mmol).
-
Solvent Addition: Dissolve the substrate in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (40 mL).
-
Inerting: Seal the flask with a septum and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%, ~0.40 g) to the flask. It is best practice to add the catalyst under a positive pressure of inert gas to minimize exposure to air.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or connect the flask to a Parr hydrogenation apparatus (for pressures > 1 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, carefully purge the flask with inert gas again to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with additional solvent (e.g., EtOAc) and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3-difluoro-4-nitrophenol.
2.3. Discussion & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Nitro Group Reduction | Catalyst is too active; reaction proceeds too quickly. | Use a less active catalyst (e.g., 5% Pd/C), or a poisoned catalyst. Alternatively, consider transfer hydrogenation with a donor like cyclohexene in the presence of acetic acid, which can be more selective for O-debenzylation.[8] |
| Incomplete Reaction | Catalyst deactivation; insufficient hydrogen. | Ensure the catalyst is fresh and handled properly. Check for leaks in the hydrogen balloon/system. In some cases, adding a mild acid like acetic acid can accelerate the desired cleavage.[7] |
| Low Recovery | Product adsorbed onto the catalyst or Celite®. | Wash the catalyst/Celite® pad extensively with a more polar solvent like methanol or acetone after the initial filtration with EtOAc. |
Method 2: Lewis Acid-Mediated Cleavage
Lewis acids, particularly boron trihalides like boron tribromide (BBr₃) and boron trichloride (BCl₃), are powerful reagents for the cleavage of ethers, including aryl benzyl ethers.[5] This method is advantageous when the substrate is sensitive to hydrogenation.
3.1. Principle & Mechanistic Considerations
The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond, making the benzylic carbon susceptible to nucleophilic attack by a bromide or chloride ion released from the reagent. This process is highly effective but requires stoichiometric amounts of the reagent and careful temperature control due to the high reactivity of boron trihalides.[9] Recent studies have shown that BCl₃ in combination with a cation scavenger like pentamethylbenzene can provide a mild and highly chemoselective debenzylation of aryl benzyl ethers, tolerating functional groups like nitro groups.[10]
Diagram: BBr₃-Mediated Debenzylation Mechanism
Caption: Mechanism of Lewis acid-mediated benzyl ether cleavage.
3.2. Detailed Protocol: BBr₃ Cleavage
-
Safety Precaution: Boron tribromide is highly toxic, corrosive, and reacts violently with water. All operations must be performed in a well-ventilated fume hood under strictly anhydrous conditions. Use appropriate personal protective equipment (gloves, goggles, lab coat).
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 g, 3.77 mmol) in anhydrous dichloromethane (DCM) (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (4.5 mL, 4.5 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. The solution may change color.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C, followed by the slow addition of water (10 mL). This step is exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired phenol.
3.3. Discussion & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Complex Mixture/Decomposition | Reaction temperature too high; reagent is too harsh. | Maintain strict temperature control at -78 °C. Consider using a milder Lewis acid like BCl₃ in combination with a cation scavenger (e.g., pentamethylbenzene) to prevent side reactions.[1][10] |
| Incomplete Reaction | Insufficient reagent; moisture contamination. | Ensure all glassware is flame-dried and solvents are anhydrous. Use a slight excess of the Lewis acid (1.2-1.5 equiv). |
| Low Yield after Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Filter the entire mixture through Celite® if the emulsion persists. |
Method 3: Strong Acid-Mediated Cleavage
Cleavage with strong protic acids, such as hydrogen bromide (HBr) in acetic acid (AcOH), is another classic method for deprotecting benzyl ethers, particularly when reductive or strongly Lewis acidic conditions are undesirable.[2]
4.1. Principle & Mechanistic Considerations
This reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 or Sₙ1 type displacement by the bromide ion at the benzylic carbon. The choice between Sₙ1 and Sₙ2 pathways depends on the stability of the resulting benzyl cation. For the substrate , the reaction is robust but can require elevated temperatures, which may not be suitable for highly sensitive molecules.
4.2. Detailed Protocol: HBr/AcOH Cleavage
-
Safety Precaution: A 33% solution of HBr in acetic acid is highly corrosive and has a pungent odor. Handle exclusively in a fume hood with appropriate PPE.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 g, 3.77 mmol) in glacial acetic acid (10 mL).
-
Reagent Addition: Add 33% HBr in acetic acid (5 mL) to the solution at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water (100 mL).
-
Extraction: The product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography or recrystallization to obtain 2,3-difluoro-4-nitrophenol.
Comparative Summary and Method Selection
| Feature | Catalytic Hydrogenolysis | Lewis Acid (BBr₃/BCl₃) | Strong Acid (HBr/AcOH) |
| Chemoselectivity | Low (risk of nitro reduction) | High (with proper conditions)[10] | Moderate to High |
| Reaction Conditions | Mild (RT, 1 atm H₂) | Very low to moderate temp (-78 °C to RT) | Moderate to high temp (RT to 60 °C) |
| Reagent Handling | Flammable catalyst | Highly toxic, corrosive, moisture-sensitive | Highly corrosive |
| Byproducts | Toluene | Benzyl bromide, boric acid | Benzyl bromide |
| Ideal For | Substrates without reducible groups. | Hydrogenation-sensitive substrates. | Substrates stable to strong protic acid. |
Recommendation for this compound:
Given the high propensity for the nitro group to be reduced, Method 2 (Lewis Acid-Mediated Cleavage) is the most reliable and recommended approach. Specifically, using BCl₃ with pentamethylbenzene at -78 °C offers the highest reported chemoselectivity for such systems, preserving the sensitive nitro functionality while efficiently cleaving the benzyl ether.[10] Method 3 is a viable alternative if the necessary anhydrous conditions for Method 2 cannot be met. Method 1 should be considered a last resort and would require significant optimization to prevent over-reduction.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available at: [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(31), 6849-6852. Available at: [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]
-
Zhang, Z., & Schwartz, B. D. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10214-10224. Available at: [Link]
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- 10. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-2,3-difluoroaniline
Abstract
This comprehensive guide provides detailed application notes and protocols for the reduction of the nitro group in 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene to yield the corresponding amine, 4-(benzyloxy)-2,3-difluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document explores several common reduction methodologies, including catalytic hydrogenation, metal-mediated reductions with iron, and reduction with tin(II) chloride. Each method is discussed in the context of chemoselectivity, potential side reactions such as debenzylation and dehalogenation, and practical considerations for laboratory and scale-up operations. A primary, detailed protocol using tin(II) chloride is presented, offering a reliable and high-yielding approach that preserves the sensitive benzyloxy and fluoro functionalities.
Introduction: The Significance of 4-(Benzyloxy)-2,3-difluoroaniline
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the versatile aniline moiety.[1] 4-(Benzyloxy)-2,3-difluoroaniline is a key building block in medicinal chemistry and materials science. The presence of the difluoro-substituted aromatic ring and the benzyloxy group imparts unique electronic and conformational properties to target molecules. The synthesis of this aniline from its nitro precursor, this compound, requires a reduction method that is both efficient and highly chemoselective to avoid cleavage of the benzyl ether and the carbon-fluorine bonds.
This guide provides researchers, scientists, and drug development professionals with a detailed analysis of various reduction strategies, enabling the selection of the most appropriate method based on available resources, scale, and desired purity.
Mechanistic Overview of Nitroarene Reduction
The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates.[1] As illustrated in the diagram below, the nitro group is sequentially reduced to a nitroso compound, then to a hydroxylamine, and finally to the amine. The specific reaction conditions and reducing agent determine the rate of these steps and the potential for the formation of dimeric side products like azo and azoxy compounds.[1]
Figure 1: General pathway for the reduction of a nitroarene to an aniline.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical for the successful synthesis of 4-(benzyloxy)-2,3-difluoroaniline, as the benzyloxy and fluoro groups are susceptible to cleavage under certain conditions. The following table summarizes the key characteristics of the most common methods.
| Method | Reagents | Advantages | Disadvantages | Chemoselectivity Concerns |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High atom economy, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for fire and explosion.[2] | Debenzylation and dehalogenation are significant risks.[3][4] |
| Metal/Acid Reduction | Fe/HCl or Fe/NH₄Cl | Inexpensive reagents, effective for a wide range of substrates.[5] | Work-up can be challenging due to the formation of iron sludge, acidic conditions.[6] | Generally good, but harsh acidic conditions can be detrimental to some substrates. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Mild reaction conditions, high chemoselectivity, tolerates many functional groups.[7][8] | Stoichiometric amounts of tin salts are required, leading to tin-containing waste. | Excellent for preserving benzyl ethers and halogens, especially at room temperature.[9] |
Detailed Protocols and Application Notes
Primary Protocol: Reduction with Tin(II) Chloride (SnCl₂)
This method is recommended as the primary choice due to its high chemoselectivity, which is crucial for preserving the integrity of the benzyloxy and difluoro substituents.[7][8] Tin(II) chloride is a mild reducing agent that effectively converts the nitro group to an amine without cleaving the benzyl ether or the C-F bonds, particularly when the reaction is conducted at or near room temperature.[9]
Rationale for this choice: The selection of SnCl₂ is based on literature precedents for the reduction of structurally similar compounds, such as 4-benzyloxy-3-chloronitrobenzene, where this reagent provided the desired aniline in excellent yield without debenzylation or dehalogenation.[7] The reaction proceeds under homogeneous conditions, simplifying monitoring and work-up compared to heterogeneous iron-based reductions.
Figure 2: Experimental workflow for the SnCl₂ reduction.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and ethanol (sufficient to dissolve the starting material, typically 10-20 mL per gram of substrate).
-
In a separate beaker, dissolve tin(II) chloride dihydrate (4.0-5.0 eq) in ethanol. Note: This may form a suspension.
-
Add the tin(II) chloride solution/suspension to the solution of the nitro compound in portions at room temperature. The reaction is typically exothermic, and the addition rate can be adjusted to maintain a gentle reflux. For optimal chemoselectivity and to avoid potential debenzylation, maintaining the temperature at or below 40°C is recommended.[9]
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Caution: The neutralization is exothermic and may cause frothing.
-
Adjust the pH of the aqueous mixture to >10 with additional base to precipitate the tin salts as tin hydroxide and to ensure the product is in its free amine form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-2,3-difluoroaniline.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aniline.
Alternative Protocol 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is a milder alternative to high-pressure hydrogenation and can sometimes offer better chemoselectivity.[2]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ammonium formate (HCOONH₄) (5.0-7.0 eq)
-
Methanol or Ethanol
Step-by-Step Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq) and ammonium formate (5.0-7.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably kept wet.[2]
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Expert Insight: While this method avoids high-pressure hydrogen, debenzylation and dehalogenation can still occur.[2][4] It is advisable to run a small-scale test reaction to determine the optimal reaction time and temperature to maximize the yield of the desired product and minimize side reactions.
Alternative Protocol 2: Reduction with Iron Powder
Reduction with iron powder in the presence of an acid or an ammonium salt is a cost-effective and robust method.[5]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0-10.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0-2.0 eq) or Acetic Acid
-
Ethanol/Water mixture (e.g., 4:1)
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (1.0-2.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. This step can be challenging due to the formation of a fine precipitate.[6]
-
Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography as needed.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment. Palladium on carbon can be pyrophoric, especially after use, and should not be allowed to dry in the air.[2]
-
Metal/Acid Reductions: Reactions involving acids should be handled with care. The work-up of iron-based reductions can be challenging due to the formation of iron sludge.
-
Tin(II) Chloride: Tin compounds can be toxic and should be handled with care. Ensure proper disposal of tin-containing waste.
References
-
Chemguide. (n.d.). The preparation of phenylamine (aniline). Retrieved from [Link]
-
Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
- Google Patents. (n.t.). Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. Retrieved from [Link]
- Google Patents. (n.t.). Hydrogenation of halonitrobenzenes without dehalogenation.
-
Der Pharma Chemica. (2015). Exploration of optimum conditions for reduction of nitrobenzene by Fe (II)/Iron Mud System. Retrieved from [Link]
-
ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. Retrieved from [Link]
-
Sci-Hub. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
- Google Patents. (n.t.). Process for synthesizing 2,3-difluoroaniline.
-
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Reddit. (n.d.). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved from [Link]
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Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
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001CHEMICAL. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds
The synthesis of functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad substrate scope.[1] This guide provides an in-depth technical overview and detailed protocols for the application of Suzuki coupling reactions to a particularly challenging and valuable substrate class: derivatives of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene.
The presence of multiple fluorine atoms and a nitro group on the aromatic ring presents unique electronic challenges and opportunities for selective C-C bond formation. The insights and protocols herein are designed to empower researchers to navigate these complexities and successfully synthesize novel molecular entities.
Understanding the Substrate: The Electronic Landscape of this compound
The reactivity of this compound in Suzuki-Miyaura coupling is heavily influenced by its electronic properties. The difluoro and nitro substituents are strongly electron-withdrawing, which can significantly impact the oxidative addition step of the catalytic cycle.[1] While aryl fluorides are generally less reactive than other aryl halides, the presence of the activating nitro group can facilitate C-F bond activation.[2][3][4]
A critical consideration for this class of substrates is the regioselectivity of the coupling reaction. Research on polyfluoronitrobenzene derivatives has shown that arylation tends to occur at the position ortho to the nitro group.[2][3][4] This is attributed to a directing effect of the nitro group, which facilitates the interaction with the nucleophilic palladium catalyst.[2][3] Therefore, in the case of this compound, the primary product of a Suzuki coupling is expected to be the result of C-F activation at the C2 position.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (or in this case, aryl fluoride) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step.[6]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex. The base is crucial for activating the organoboron compound.[6]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of electron-deficient fluoroarenes.[5][7]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Ligand (if using a palladium precursor, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) or the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of typical reaction parameters and expected yields for Suzuki coupling reactions involving electron-deficient aryl fluorides. These serve as a guide for optimizing the reaction with this compound derivatives.
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-6-fluorobenzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12-24 | 70-90 | [5] |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~85 | [8] |
| Polyfluoronitrobenzene | Pd(PPh₃)₄ | KF-Al₂O₃ | Dioxane | 100 | 16 | 60-80 |
Note: Yields are highly dependent on the specific arylboronic acid used and the precise reaction conditions.
Causality and Experimental Choices: A Deeper Dive
-
Choice of Catalyst and Ligand: For electron-deficient aryl fluorides, highly active catalyst systems are often required. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with electron-rich, bulky phosphine ligands such as SPhos or XPhos. These ligands promote the oxidative addition step and stabilize the palladium catalyst.[5] For simpler systems, Pd(PPh₃)₄ can also be effective.
-
The Role of the Base: The choice of base is critical for the success of the Suzuki coupling. Stronger bases like K₃PO₄ or Cs₂CO₃ are often employed for less reactive aryl halides. The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[6]
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., dioxane, toluene) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Conclusion: A Versatile Tool for Complex Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for the synthesis of biaryl compounds from derivatives of this compound. By understanding the electronic nature of the substrate and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and regioselectivity. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the pursuit of novel molecules for drug discovery and materials science.
References
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Cargill, M. R., et al. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry, 75(17), 5860–5866. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
R Discovery. (n.d.). Pd-catalyzed Cross-coupling Reactions Research Articles. [Link]
-
PubMed. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. [Link]
-
Sci-Hub. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. [Link]
-
PubMed. (2020). Base-free nickel-catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. [Link]
-
Sci-Hub. (2010). ChemInform Abstract: Palladium‐Catalyzed C—F Activation of Polyfluoronitrobenzene Derivatives in Suzuki—Miyaura Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... [Link]
-
ResearchGate. (2025). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Link]
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- 4. Sci-Hub. Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions / The Journal of Organic Chemistry, 2010 [sci-hub.box]
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Application Note: Strategic Synthesis of Fused Heterocyclic Scaffolds from 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This application note provides a detailed guide to the strategic utilization of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene as a versatile starting material for the synthesis of diverse heterocyclic systems, including quinoxalines and benzimidazoles. We delve into the underlying principles of its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and reductive cyclization strategies. This document furnishes researchers with both the theoretical framework and detailed, field-tested protocols to leverage this powerful building block in drug discovery and development programs.
Introduction: The Strategic Value of this compound
The title compound, this compound, is a purpose-built intermediate for complex organic synthesis.[1][2] Its architecture offers a confluence of functionalities ripe for strategic manipulation:
-
A Highly Activated Aromatic Core: The potent electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced for leaving groups positioned ortho or para to the nitro moiety.[3]
-
Dual Fluorine Leaving Groups: The presence of two fluorine atoms at the C2 and C3 positions provides two potential sites for SNAr. Fluorine's high electronegativity makes it an excellent leaving group in this context. The C3-fluorine, being para to the nitro group, is exceptionally activated and typically the first site of substitution.[3][4]
-
A Masked Nucleophile: The nitro group serves as a latent amino group. Its reduction to an aniline is a pivotal step in forming a key ortho-diamino intermediate, which is the direct precursor for a multitude of condensation and cyclization reactions to form heterocyclic rings.[5][6]
-
A Stable Protecting Group: The benzyloxy moiety protects the phenolic oxygen, offering stability across a wide range of reaction conditions. It can be selectively removed via catalytic hydrogenolysis when the free phenol is required for subsequent transformations.[7]
This guide will explore a primary synthetic pathway: a regioselective SNAr reaction to introduce a nitrogen nucleophile, followed by reductive cyclization to generate a versatile ortho-phenylenediamine intermediate, and its subsequent conversion into high-value heterocyclic cores.
Core Synthetic Strategy: From Activated Precursor to Heterocyclic Core
The overarching strategy involves a two-stage process that transforms the starting material into a versatile diamino intermediate, which can then be diversified into various heterocyclic systems.
Diagram 2: Mechanism of regioselective SNAr at the C3 position.
This high regioselectivity simplifies the reaction, leading to a single major product and avoiding complex purification challenges.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.
Protocol 1: Synthesis of the Key Intermediate: 4-(Benzyloxy)-N1-benzyl-5-fluorobenzene-1,2-diamine
This protocol describes the synthesis of a versatile ortho-phenylenediamine intermediate. We use benzylamine as the initial nucleophile for demonstration purposes, but this can be readily adapted.
Part A: Nucleophilic Aromatic Substitution
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.65 g, 10.0 mmol).
-
Solvent and Base: Add ethanol (40 mL) and triethylamine (Et₃N) (2.1 mL, 15.0 mmol). Stir to dissolve.
-
Nucleophile Addition: Add benzylamine (1.2 mL, 11.0 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, dilute the reaction mixture with deionized water (150 mL). A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry to yield N-benzyl-3-(benzyloxy)-2-fluoro-4-nitroaniline as a yellow solid. The product is typically of sufficient purity for the next step.
Part B: Nitro Group Reduction
-
Reagent Setup: To a 250 mL round-bottom flask, add the SNAr product from Part A (3.54 g, ~10.0 mmol), ethanol (80 mL), and water (20 mL).
-
Acidification: Add concentrated hydrochloric acid (HCl) (5 mL) to the suspension.
-
Reducing Agent: Carefully add iron powder (Fe) (2.80 g, 50.0 mmol) portion-wise to the stirring mixture. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 85 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Neutralization & Extraction: Concentrate the filtrate in vacuo. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(benzyloxy)-N1-benzyl-5-fluorobenzene-1,2-diamine .
Protocol 2: Synthesis of a Substituted Quinoxaline
Quinoxalines are a privileged class of heterocycles with a wide range of biological activities. [8]They are classically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [9]
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve the diamine intermediate from Protocol 1 (324 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol) in ethanol (20 mL).
-
Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (2-3 drops). While many modern catalysts exist, this classical approach is robust. [10]3. Reaction: Heat the mixture to reflux for 4-6 hours. Monitor by TLC for the formation of the more nonpolar quinoxaline product.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume in vacuo to induce precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the target 7-(benzyloxy)-N-benzyl-8-fluoro-2,3-diphenylquinoxaline .
Protocol 3: Synthesis of a Substituted Benzimidazole
Benzimidazoles are another critical heterocyclic motif in medicinal chemistry. [11]A common synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization. [12][13]
-
Reagent Setup: In a 50 mL flask, dissolve the diamine intermediate from Protocol 1 (324 mg, 1.0 mmol) and 4-chlorobenzaldehyde (141 mg, 1.0 mmol) in methanol (15 mL).
-
Reaction: Stir the mixture at room temperature. The reaction involves the initial formation of a Schiff base, followed by cyclization and in-situ air oxidation. For less reactive aldehydes, gentle heating (50 °C) may be required. The reaction can be monitored by LC-MS.
-
Alternative Oxidants: If air oxidation is slow, a mild oxidant like sodium metabisulfite (Na₂S₂O₅) (190 mg, 1.0 mmol) can be added to facilitate the final aromatization step. [14]4. Isolation: Once the reaction is complete (typically 12-24 hours), reduce the solvent volume in vacuo.
-
Purification: The residue can be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the target 6-(benzyloxy)-1-benzyl-7-fluoro-2-(4-chlorophenyl)-1H-benzimidazole .
Data Summary and Expected Outcomes
The following table summarizes the described transformations. Yields are representative and may vary based on reaction scale and purification efficiency.
| Protocol | Starting Material | Key Reagents | Product | Typical Yield |
| 1A | This compound | Benzylamine, Et₃N | N-benzyl-3-(benzyloxy)-2-fluoro-4-nitroaniline | 85-95% |
| 1B | SNAr Product | Fe, HCl | 4-(Benzyloxy)-N1-benzyl-5-fluorobenzene-1,2-diamine | 70-85% |
| 2 | Diamine Intermediate | Benzil, Acetic Acid | 7-(Benzyloxy)-N-benzyl-8-fluoro-2,3-diphenylquinoxaline | 80-90% |
| 3 | Diamine Intermediate | 4-Chlorobenzaldehyde | 6-(Benzyloxy)-1-benzyl-7-fluoro-2-(4-chlorophenyl)-1H-benzimidazole | 65-80% |
Conclusion
This compound stands out as a highly effective and strategically designed precursor for the synthesis of complex, fluorinated N-heterocycles. By capitalizing on a predictable and high-yielding SNAr reaction followed by a robust reductive cyclization, medicinal chemists can readily access a key ortho-phenylenediamine intermediate. This intermediate serves as a gateway to a vast chemical space of pharmacologically relevant scaffolds, including quinoxalines and benzimidazoles. The protocols outlined herein provide a reliable and adaptable foundation for researchers to explore this chemistry in their own drug discovery efforts.
References
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available at: [Link]
-
MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
-
ACS Publications. (2024). Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines. Organic Letters. Available at: [Link]
-
PMC - NIH. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available at: [Link]
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American Chemical Society. (2023). Electro-Oxidative Synthesis of Phenazines. Available at: [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]
-
ACS Publications. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]
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AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
Scientific Research Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Available at: [Link]
-
PMC - NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
ResearchGate. (n.d.). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. Available at: [Link]
-
ResearchGate. (n.d.). Dioxomolybdenum(VI)‐Catalyzed Reductive Cyclization of Nitroaromatics. Synthesis of Carbazoles and Indoles. Available at: [Link]
-
PMC - NIH. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available at: [Link]
-
ResearchGate. (2017). Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Available at: [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available at: [Link]
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YouTube. (2023). Nucleophilic Aromatic Substituion. Available at: [Link]
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001CHEMICAL. (n.d.). CAS No. 868735-81-3, this compound. Available at: [Link]
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The Strategic Application of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in the Synthesis of Novel Agrochemicals
This technical guide provides an in-depth exploration of the synthetic utility of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene as a sophisticated building block in the development of next-generation agrochemicals. We will delve into the strategic considerations behind its use, detailing its reactivity and providing a validated protocol for its application in the synthesis of a novel quinoline-based fungicidal agent. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.
Introduction: The Rationale for a Specialized Intermediate
The quest for more effective, selective, and environmentally benign agrochemicals necessitates the use of advanced chemical intermediates. This compound is one such molecule, engineered to provide a unique combination of reactive sites and protecting groups that allow for precise and efficient molecular construction.
The core of this intermediate is a highly activated aromatic ring. The two fluorine atoms and the nitro group are potent electron-withdrawing groups, which makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This predictable reactivity is the cornerstone of its utility. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, a common feature in many biologically active molecules.
Core Chemistry and Mechanistic Insights
The primary transformation involving this compound is nucleophilic aromatic substitution. The fluorine atoms, particularly the one para to the strongly electron-withdrawing nitro group, are excellent leaving groups in SNAr reactions. This allows for the regioselective introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides.
The general workflow for the utilization of this intermediate in the synthesis of a hypothetical quinoline-based fungicide is outlined below.
Figure 1: A generalized workflow for the synthesis of a quinoline-based agrochemical from this compound.
Application Note: Synthesis of a Hypothetical Fungicide
In this section, we will detail the synthesis of a hypothetical hydroxyquinoline-based fungicide, "Fungiquinol," starting from this compound. Quinolines are a well-established class of compounds with a broad range of biological activities, including fungicidal properties.[2][3][4][5]
Synthetic Strategy
Our synthetic strategy involves a three-step process:
-
SNAr Reaction: Introduction of an amino side chain via nucleophilic aromatic substitution.
-
Reductive Cyclization: Simultaneous reduction of the nitro group and cyclization to form the quinoline ring.
-
Deprotection: Removal of the benzyl protecting group to yield the final active molecule.
Figure 2: Synthetic pathway for the production of "Fungiquinol".
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-(benzyloxy)-2,3-difluoro-5-nitrophenyl)amino)acetate (Intermediate A)
-
Rationale: This step introduces the nitrogen and a two-carbon unit required for the formation of the quinoline ring. Ethyl glycinate is chosen as a readily available and inexpensive nucleophile. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the HCl formed during the reaction.
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add ethyl glycinate hydrochloride (1.2 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
-
Step 2: Synthesis of 8-(Benzyloxy)-7-fluoro-1,4-dihydroquinoxalin-5(1H)-one (Intermediate B)
-
Rationale: This is a reductive cyclization step. Iron powder in acetic acid is a classic and effective method for the reduction of an aromatic nitro group to an amine. The in situ generated amine then undergoes intramolecular cyclization with the ester to form the quinolinone ring system.
-
Protocol:
-
To a mixture of Intermediate A (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate B, which can be used in the next step without further purification.
-
Step 3: Synthesis of 7-Fluoro-8-hydroxy-1,4-dihydroquinoxalin-5(1H)-one (Fungiquinol)
-
Rationale: The final step is the deprotection of the benzyl ether to reveal the active hydroxyl group. Palladium on carbon is an efficient catalyst for hydrogenolysis.
-
Protocol:
-
Dissolve Intermediate B (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add palladium on carbon (10% w/w, 0.1 eq).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to afford the final product, Fungiquinol.
-
Quantitative Data Summary
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate A | This compound | 350.30 | 85 | >98% |
| 2 | Intermediate B | Intermediate A | 286.28 | 78 | >95% |
| 3 | Fungiquinol | Intermediate B | 196.15 | 92 | >99% |
Conclusion
This compound is a versatile and highly valuable intermediate for the synthesis of complex agrochemicals. Its well-defined reactivity allows for the strategic and regioselective introduction of various functional groups through nucleophilic aromatic substitution. The benzyloxy protecting group provides an additional layer of synthetic flexibility, enabling the late-stage unveiling of a crucial hydroxyl group. The protocol detailed herein for the synthesis of a hypothetical quinoline-based fungicide demonstrates a practical and efficient application of this powerful building block, highlighting its potential in the discovery and development of novel crop protection agents.
References
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]
-
Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. PMC - NIH. Available at: [Link]
-
Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo. Atlantis Press. Available at: [Link]
- WO2021234531A1 - A stabilization system for an agrochemical composition. Google Patents.
- EP0811614B1 - Benzyloxy substituted aromatics and their use as fungicides and insecticides. Google Patents.
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Welcome to the technical support hub for the nucleophilic aromatic substitution (SNAr) of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results in your synthesis endeavors.
Understanding the Reaction: The Addition-Elimination Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a classical addition-elimination mechanism. The electron-withdrawing nitro group at the 4-position activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of a fluoride ion.
Caption: Generalized workflow for the SNAr reaction.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is substituted, the one at the C2 or C3 position?
A1: The fluorine atom at the C3 position is the kinetically favored site of substitution. This regioselectivity is dictated by the electronic effects of the substituents on the aromatic ring. The nitro group at C4 is a powerful electron-withdrawing group, and its activating effect is strongest at the ortho and para positions. The fluorine at C3 is ortho to the nitro group, making the C3 carbon significantly more electrophilic and susceptible to nucleophilic attack. Conversely, the fluorine at C2 is meta to the nitro group, experiencing a weaker activating effect.
Q2: Is the benzyloxy protecting group stable under typical SNAr reaction conditions?
A2: Generally, the benzyloxy group is robust and stable under the basic conditions commonly employed in SNAr reactions, such as the use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). However, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), especially at elevated temperatures, can potentially lead to cleavage of the benzyl ether, resulting in the formation of a phenol byproduct. It is advisable to start with milder bases and monitor the reaction for any signs of debenzylation.
Q3: What are the recommended starting conditions for this reaction?
A3: For a typical SNAr reaction on this compound, a good starting point would be to use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate as the base. The reaction temperature can be initially set to room temperature and gradually increased if the reaction is sluggish. The table below provides a summary of recommended starting conditions for different classes of nucleophiles.
| Parameter | Amine Nucleophile | Alcohol/Phenol Nucleophile | Thiol Nucleophile |
| Solvent | DMF, DMSO, Acetonitrile | THF, DMF | DMF, THF |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | NaH, K₂CO₃, t-BuOK | K₂CO₃, Cs₂CO₃, NaH |
| Temperature | 25-80 °C | 0-60 °C | 25-60 °C |
| Equivalents of Nucleophile | 1.1 - 1.5 | 1.1 - 1.5 | 1.0 - 1.2 |
| Equivalents of Base | 1.5 - 2.0 | 1.2 - 1.5 | 1.5 - 2.0 |
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficiently reactive nucleophile | - If using a neutral nucleophile (e.g., alcohol, thiol), ensure a strong enough base is used to generate the corresponding nucleophilic anion. - Consider using a more nucleophilic reagent if available. |
| Reaction temperature is too low | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. |
| Poor solvent choice | - Ensure the use of a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the anionic nucleophile. For certain substrates, nonpolar solvents like toluene have been shown to improve regioselectivity[1]. |
| Decomposition of starting material or product | - If the reaction components are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Steps |
| Di-substitution | - This can occur if the initial product is also susceptible to nucleophilic substitution. - Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents). - Add the nucleophile slowly to the reaction mixture to maintain a low concentration. - Lowering the reaction temperature can also favor mono-substitution. |
| Debenzylation | - If you observe the formation of the corresponding phenol, the benzyloxy group is being cleaved. - Switch to a milder base (e.g., from NaH to K₂CO₃). - Reduce the reaction temperature. |
| Substitution at the C2 position | - While substitution at C3 is favored, some reaction at C2 may occur, especially at higher temperatures. - Screen different solvents. Nonpolar solvents have been reported to enhance regioselectivity in similar systems[1]. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific nucleophile. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Reaction with an Amine Nucleophile
Caption: Experimental workflow for reaction with an amine.
-
To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Add the amine nucleophile (1.2 equiv) dropwise.
-
Heat the reaction to 50 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction with an Alcohol/Phenol Nucleophile
Caption: Experimental workflow for reaction with an alcohol.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir. If necessary, gently heat the reaction to 40-60 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. In Protecting Groups. [Link]
-
Plater, M. J., & Harrison, T. (2006). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Arkivoc, 2006(13), 13-24. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). In WordPress. [Link]
-
YouTube. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]
-
YouTube. (2020, July 23). Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry). [Link]
-
PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
Sources
Common side reactions and byproducts in 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene synthesis
Technical Support Center: Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
A Guide for Researchers and Development Professionals
Welcome to the technical support guide for the synthesis of this compound (CAS 868735-81-3)[1][2]. This document is designed to provide in-depth insights, troubleshooting strategies, and answers to frequently asked questions encountered during this specific synthetic procedure. The synthesis, primarily a Nucleophilic Aromatic Substitution (SNAr) reaction, requires careful control of conditions to ensure high yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing foundational knowledge for planning and execution.
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method is a variation of the Williamson ether synthesis, which in this context proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism[3][4]. The reaction involves the deprotonation of benzyl alcohol to form a potent nucleophile, sodium benzoxide, which then attacks an electron-deficient aromatic ring, displacing a leaving group (typically fluoride).
The two primary variations are:
-
Route A: Reaction of 2,3-difluoro-4-nitrophenol with benzyl bromide or chloride in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃).
-
Route B: Reaction of benzyl alcohol with a strong base (e.g., NaH, KH) to form the alkoxide, followed by the addition of a highly activated aryl fluoride like 1,2,3-trifluoro-4-nitrobenzene.
Q2: Why is fluoride the preferred leaving group in this SNAr reaction?
While typically considered a poor leaving group in SN2 reactions, fluoride is an excellent leaving group in SNAr chemistry. The mechanism involves two steps: nucleophilic attack to form a resonance-stabilized intermediate (the Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity[5]. The rate-determining step is often the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This inductive effect accelerates the formation of the Meisenheimer complex, making fluoroarenes more reactive in SNAr than their chloro- or bromo- counterparts[5][6].
Q3: What is the role of the nitro group?
The nitro group is a powerful electron-withdrawing group that is essential for this reaction to proceed efficiently. It activates the aromatic ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer intermediate through resonance[6]. The substitution occurs preferentially at the ortho and para positions relative to the nitro group. In the case of 1,2,3-trifluoro-4-nitrobenzene, the fluorine at the C-1 position is para to the nitro group, making it the most likely site for substitution.
Q4: Which solvents and bases are recommended?
The choice of solvent and base is critical for success and can significantly impact yield and byproduct formation.
| Reagent | Category | Recommended Choices | Rationale & Considerations |
| Base | Strong (for Route B) | Sodium Hydride (NaH), Potassium Hydride (KH) | Effectively deprotonates benzyl alcohol to form the nucleophilic alkoxide. Requires strictly anhydrous conditions.[4][7] |
| Mild (for Route A) | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Suitable for deprotonating the more acidic 2,3-difluoro-4-nitrophenol. Safer and easier to handle than hydrides.[8] | |
| Solvent | Dipolar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent for SNAr reactions as they solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile reactive.[8][9] Must be anhydrous. Note: Some of these solvents are identified as reprotoxic and should be handled with appropriate care.[5][6] |
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Your TLC or LC-MS analysis shows primarily unreacted starting materials.
Possible Cause A: Inactive Base or Incomplete Deprotonation
-
Diagnosis: Sodium hydride, a common choice, can appear visually unchanged but may have an inactive layer of sodium hydroxide from exposure to moisture.
-
Solution: Always use NaH from a freshly opened container or wash the mineral oil dispersion with dry hexanes immediately before use to expose a fresh surface. Ensure the stoichiometry is correct (typically 1.1-1.2 equivalents). Allow sufficient time for the deprotonation of benzyl alcohol (indicated by the cessation of H₂ gas evolution) before adding the aryl fluoride.[4][7]
Possible Cause B: Presence of Water or Protic Impurities
-
Diagnosis: Trace amounts of water in the solvent or on the glassware will quench the strong base (NaH) and the benzoxide nucleophile.
-
Solution: Use oven-dried or flame-dried glassware under an inert atmosphere (N₂ or Ar). Employ anhydrous grade solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
Possible Cause C: Insufficient Reaction Temperature
-
Diagnosis: SNAr reactions, while activated, are not always instantaneous at room temperature.
-
Solution: After the addition of all reagents, gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[10] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
Problem 2: Complex Reaction Mixture with Multiple Byproducts
Your crude product analysis shows several spots, making purification difficult.
Side Reaction A: Di-substitution Byproduct
-
Mechanism: If using a substrate with multiple activated fluorine atoms (e.g., 1,2,3,5-tetrafluoro-4-nitrobenzene), a second substitution can occur, leading to a bis(benzyloxy) derivative.
-
Prevention: The most effective strategy is to use the nucleophile (benzyl alcohol/benzoxide) as the limiting reagent. A slight excess (e.g., 1.05 equivalents) of the aryl fluoride can help ensure complete consumption of the nucleophile, minimizing di-substitution.
-
Purification: These higher molecular weight, less polar byproducts can typically be separated from the desired mono-substituted product using column chromatography.
Side Reaction B: C-Alkylation of a Phenoxide
-
Mechanism: When using the phenoxide from 2,3-difluoro-4-nitrophenol (Route A), there is a small possibility of C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom. This is more common with alkali phenoxides in certain solvents.[8]
-
Prevention: O-alkylation is generally favored. Using polar aprotic solvents like DMF or DMSO helps to dissociate the ion pair, making the oxygen atom more accessible and promoting O-alkylation.
Side Reaction C: Oxidation of Benzyl Alcohol
-
Mechanism: In the presence of air, especially under basic conditions and with potential metal contaminants, benzyl alcohol can be oxidized to benzaldehyde. Benzaldehyde can then undergo further reactions or complicate purification.
-
Prevention: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire procedure, from deprotonation to the final quench.
Visualizing the Core Mechanism and Workflow
To better understand the process, the following diagrams illustrate the SNAr mechanism and a general experimental workflow.
Caption: A standard workflow for the synthesis of the target compound.
Part 3: Experimental Protocols
The following is a representative protocol based on the reaction of benzyl alcohol and 1,2,3-trifluoro-4-nitrobenzene (Route B).
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl Alcohol (distilled)
-
1,2,3-Trifluoro-4-nitrobenzene
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Alkoxide Formation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol (1.1 eq.) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the complete formation of sodium benzoxide.
-
SNAr Reaction: Re-cool the mixture to 0 °C. Add a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq.) in a small amount of anhydrous DMF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or heat to 50-60 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.
References
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 001chemical.com [001chemical.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene and its Derivatives
Welcome to the technical support center for the purification of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of purification techniques, focusing on recrystallization and column chromatography, and offers solutions to common problems you may encounter in the lab.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives in a question-and-answer format.
Question 1: My crude product is an oil and won't crystallize during recrystallization. What should I do?
Answer: This phenomenon, known as "oiling out," is common with nitro compounds and occurs when the solute melts before dissolving in the hot solvent or when the solution becomes supersaturated above the solute's melting point.[1] Here’s a systematic approach to troubleshoot this issue:
-
Select a Lower-Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your compound.[1]
-
Use a Larger Solvent Volume: This keeps the compound dissolved at a lower temperature, preventing it from reaching its melting point.[1]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution. This provides a template for crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to promote crystallization. Rapid cooling often leads to the formation of an oil or very small crystals.
-
Question 2: I'm seeing multiple spots on my TLC after column chromatography, and they are very close together. How can I improve the separation?
Answer: Poor separation in column chromatography can be frustrating. Here are several strategies to enhance the resolution between your target compound and impurities:
-
Optimize the Solvent System:
-
Decrease Polarity: If your compound is eluting too quickly (high Rf value), reduce the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Solvent Screening: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity or a different solvent altogether (e.g., dichloromethane, toluene) can significantly alter the selectivity of the separation.
-
-
Use a Different Stationary Phase: While silica gel is the most common stationary phase, consider alternatives if your compound is sensitive to its acidic nature or if separation is challenging.
-
Alumina (basic or neutral): Can be effective for separating compounds that are sensitive to acid.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity. This can be particularly useful if your impurities have significantly different polarities than your product.
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This will elute the less polar impurities first, followed by your compound of interest, and finally the more polar impurities.
-
Check for Compound Stability: Your compound might be degrading on the silica gel, leading to the appearance of new spots. You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed.
Question 3: My yield is very low after recrystallization. How can I improve it?
Answer: Low recovery during recrystallization is a common issue. Here are the primary causes and their solutions:
-
Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive amount of hot solvent. To avoid this, add the hot solvent portion-wise until the solid just dissolves.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and flask, and work quickly.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can significantly increase the yield.
-
Solubility in Cold Solvent: Your compound may have some solubility in the cold recrystallization solvent. To minimize this loss, use the minimum amount of hot solvent necessary for dissolution and cool the solution thoroughly. You can also try a different solvent in which your compound is less soluble when cold.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 2,3-difluoro-4-nitrophenol with a benzyl halide (like benzyl bromide or chloride).[2] Therefore, the most probable impurities are:
-
Unreacted Starting Materials: 2,3-difluoro-4-nitrophenol and the benzyl halide.
-
By-products: Dibenzyl ether (from the self-condensation of the benzyl halide) and benzyl alcohol (from the hydrolysis of the benzyl halide).
Q2: How should I choose between recrystallization and column chromatography for purification?
A2: The choice of purification method depends on the nature of your crude product and the desired level of purity.
-
Recrystallization is ideal when you have a solid crude product with a relatively small amount of impurities that have different solubility profiles from your desired compound. It is often a more scalable and cost-effective method for achieving high purity.
-
Column Chromatography is more suitable for purifying oils or solids with multiple impurities that are difficult to separate by recrystallization. It is a very versatile technique that can separate compounds with subtle differences in polarity.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic nitro compounds, common solvents to screen include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Toluene
A systematic solvent screening with small amounts of your crude product is the most effective way to identify the optimal solvent or solvent system.
Q4: What are the recommended storage conditions for this compound?
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude solid in separate test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube at room temperature. A good solvent will not dissolve the solid at this stage.
-
Heat the test tubes that did not show good solubility at room temperature. An ideal solvent will dissolve the solid completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good crop of crystals.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
4. Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography
This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.
1. Slurry Preparation:
-
In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product).
-
In a beaker, create a slurry of the silica gel with a non-polar solvent (e.g., hexane).
2. Packing the Column:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Drain the solvent until it is just level with the top of the sand.
3. Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
4. Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a high hexane ratio).
-
Collect fractions in test tubes.
-
Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Workflow for Purification Method Selection
Sources
Technical Support Center: Troubleshooting Incomplete Reactions with 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete nucleophilic aromatic substitution (SNAr) reactions involving 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene. As Senior Application Scientists, we have compiled this resource to address common challenges and provide scientifically grounded solutions to advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: My SNAr reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Incomplete conversion in SNAr reactions with this compound is a common issue that can often be resolved by systematically evaluating the reaction parameters. The high electrophilicity of the aromatic ring, activated by the nitro group and two fluorine atoms, should favor the reaction, but several factors can impede its progress.
Underlying Causes and Solutions:
-
Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to initiate the attack on the electron-deficient ring.
-
Solution: If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a suitable base is crucial to generate the more reactive anionic form (an amide or alkoxide). The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. For alcohols and primary or secondary amines, common bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient. For less acidic nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SNAr reactions.[2] They effectively solvate the cationic counter-ion of the nucleophile, leaving the anion more "naked" and nucleophilic. Protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
-
Suboptimal Reaction Temperature: SNAr reactions often have a significant activation energy barrier that requires thermal energy to overcome.
-
Solution: If your reaction is sluggish at room temperature, gradually increasing the temperature is a standard approach. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal temperature that promotes the desired reaction without leading to decomposition of the starting material or product. Many SNAr reactions are successfully carried out at temperatures ranging from 50 to 100 °C.[1]
-
-
Steric Hindrance: The ortho benzyloxy group can sterically hinder the approach of a bulky nucleophile to the C2 fluorine.
-
Solution: If you suspect steric hindrance is an issue, consider using a smaller, less sterically demanding nucleophile if your synthetic route allows. Additionally, prolonged reaction times or higher temperatures may be required to overcome this steric barrier.
-
Below is a workflow to systematically troubleshoot an incomplete SNAr reaction with this compound.
Troubleshooting workflow for incomplete SNAr reactions.
Q2: I am observing the formation of multiple products. What are the possible side reactions, and how can I improve the selectivity?
A2: The formation of multiple products in the SNAr reaction of this compound can arise from a few key issues, primarily related to regioselectivity and potential side reactions involving the benzyloxy group.
Potential Side Reactions and Solutions:
-
Lack of Regioselectivity: While the fluorine at the C2 position is generally more activated due to its ortho relationship to the nitro group, substitution at the C3 position can sometimes occur, leading to a mixture of regioisomers.
-
Solution: The regioselectivity of SNAr reactions can be highly dependent on the solvent. Studies on the similar substrate 2,4-difluoronitrobenzene have shown that nonpolar solvents like toluene can surprisingly favor ortho substitution.[3] This is attributed to the formation of a six-membered polar transition state. While polar aprotic solvents are generally recommended for SNAr, if you are facing issues with regioselectivity, a solvent screen including less polar options might be beneficial.
-
-
Disubstitution: If a strong nucleophile is used in excess, it is possible for a second substitution to occur, replacing both fluorine atoms.
-
Solution: To minimize disubstitution, use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. This keeps the concentration of the nucleophile low, favoring monosubstitution.
-
-
Cleavage of the Benzyl Ether: The benzyloxy group is generally stable, but under strongly basic conditions and elevated temperatures, cleavage of the benzyl ether can occur.[4][5] This would lead to the formation of a phenol byproduct.
-
Solution: If you suspect benzyl ether cleavage, try using a milder base or a lower reaction temperature. If a strong base is required for the deprotonation of your nucleophile, consider adding it at a lower temperature and then slowly warming the reaction to the desired temperature. Alternatively, a different protecting group for the hydroxyl function that is more stable to basic conditions could be considered if the synthesis allows.
-
-
Hydrolysis: The presence of water in the reaction mixture, especially in combination with a base, can lead to the hydrolysis of one of the C-F bonds, resulting in a fluorophenol byproduct.
-
Solution: Ensure that your reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
The following is a general protocol for a nucleophilic aromatic substitution reaction with this compound. This should be considered a starting point, and optimization of the conditions may be necessary for your specific nucleophile.
General Protocol for SNAr with an Amine Nucleophile
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General experimental workflow for SNAr reactions.
Data Presentation
The following table provides a summary of typical reaction conditions for SNAr reactions on difluoronitrobenzene derivatives, which can serve as a guide for optimizing your reaction with this compound.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Difluoronitrobenzene | Benzyl alcohol | KOtBu | Toluene | RT | 2 | >98 (ortho) | [3] |
| 2,4-Difluoronitrobenzene | Morpholine | Et₃N | EtOH | Reflux | 18 | 88 | [6] |
| 4,5-Difluoro-1,2-dinitrobenzene | Butylamine | Et₃N | EtOH | Reflux | 18 | 73 | [6] |
| 2,3,4-Trifluoronitrobenzene | NaCN | - | DMF | 80 | - | - | [7] |
| 1,2,3-Trifluorobenzene | 1-Methylpiperazine | - | NMP | 250 (MW) | 0.5 | 80 | [8] |
References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918. [Link]
-
CORE. Studies on the Nucleophilic Aromatic F-Fluorination. [Link]
-
Science.gov. ether cleavage reactions: Topics by Science.gov. [Link]
-
Stenlid, J. H., & Brinck, T. (2020). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 11(43), 11693-11703. [Link]
-
Dang, A., et al. (2012). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 23(6), 1055-1065. [Link]
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16912-16919. [Link]
-
Tanimoto, H., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(34), 13838-13845. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
-
CORE. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Kappe, C. O. (2011). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Rees, C. W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]
-
Chad's Prep. (2018, September 20). 18.5 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Norrby, P.-O., et al. (2011). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 76(20), 8276-8285. [Link]
-
Clayden, J., & Helliwell, M. (2009). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 14(9), 3364-3376. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Hu, M., et al. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Journal of Hazardous Materials, 406, 124501. [Link]
-
Diwathe, M. C., & Gogate, P. R. (2018). Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. Journal of the Indian Chemical Society, 95, 438-446. [Link]
-
Gell, C., et al. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. ACS Chemical Biology, 9(12), 2896-2903. [Link]
-
Pomerantz, W. C., & Wang, Y. (2015). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Current Opinion in Chemical Biology, 28, 126-133. [Link]
-
Reddit. Nucleophilic aromatic substitution exam question. [Link]
-
Sci-Hub. 1-Benzyloxy-4-nitrobenzene. [Link]
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Stability issues of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene under acidic or basic conditions
Welcome to the dedicated technical support guide for 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene (CAS 868735-81-3). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this highly functionalized intermediate. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
While specific degradation kinetics for this exact molecule are not widely published, its stability profile can be expertly predicted by analyzing its constituent functional groups: a benzyl ether, a difluorinated aromatic ring, and a nitro group. This guide synthesizes established chemical principles to provide actionable troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with this compound under various reaction conditions.
Q1: I'm observing the formation of 2,3-difluoro-4-nitrophenol as a major impurity in my reaction. What is causing this?
A1: The formation of 2,3-difluoro-4-nitrophenol is a classic indicator of benzyl ether cleavage. This is most commonly triggered by acidic conditions.[1][2]
-
Root Cause Analysis: The ether oxygen is susceptible to protonation by strong acids. This protonation turns the benzyloxy group into a good leaving group (benzyl alcohol), which can then be displaced by a nucleophile (like water) or dissociate to form a stable benzyl carbocation.[3][4][5] The reaction proceeds via an SN1 or SN2 mechanism depending on the specific conditions.[3][4][5][6]
-
Troubleshooting Steps:
-
pH Assessment: Carefully measure the pH of your reaction mixture. If acidic, neutralize it or use a non-acidic alternative for your intended transformation.
-
Reagent Purity: Ensure that your solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Lewis Acids: Be aware that Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can also catalyze benzyl ether cleavage. If your protocol uses a Lewis acid, consider milder alternatives or lower temperatures.
-
Temperature Control: Acid-catalyzed cleavage is often accelerated by heat.[2] If acidic conditions are unavoidable, running the reaction at a lower temperature may significantly reduce the rate of debenzylation.
-
Q2: My reaction mixture is turning dark, and I'm seeing multiple unidentified spots on my TLC plate when using a strong base like sodium hydroxide. What's happening?
A2: You are likely observing degradation via Nucleophilic Aromatic Substitution (SNAr). The aromatic ring of this compound is highly "activated" or electron-deficient, making it susceptible to attack by strong nucleophiles.
-
Root Cause Analysis: The potent electron-withdrawing effects of the nitro group and the two fluorine atoms make the aromatic ring electrophilic.[7][8] Strong nucleophiles, such as hydroxide (OH⁻), can attack the ring and displace one of the fluorine atoms or, in some cases, the benzyloxy group.[7][9][10] The formation of multiple products and dark colors (tars) suggests that complex side reactions are occurring.[11]
-
Troubleshooting Steps:
-
Use a Weaker Base: If the goal is simple deprotonation, switch from strong hydroxides or alkoxides to a milder, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) or carbonates (e.g., K₂CO₃, Cs₂CO₃) are often suitable alternatives.
-
Temperature Control: SNAr reactions are highly temperature-dependent. Perform the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Protecting Group Strategy: If the benzyloxy group is intended as a protecting group and the subsequent chemistry requires strong basic conditions, it may be an unsuitable choice. Consider protecting groups that are stable to bases but can be removed under other conditions (e.g., silyl ethers).
-
Q3: I am attempting a reaction to modify the nitro group, but I am getting low yields and complex mixtures. Why?
A3: The nitro group can be reactive under various conditions, but the highly activated ring system presents competing reaction pathways.
-
Root Cause Analysis:
-
Reduction: Many reagents used to modify other functional groups can also reduce the nitro group. For example, catalytic hydrogenation (e.g., H₂, Pd/C) will readily reduce the nitro group to an amine and simultaneously cleave the benzyl ether.[1]
-
Nucleophilic Attack: As mentioned in Q2, nucleophiles present in your reaction can attack the ring rather than interacting with the nitro group as intended.
-
-
Troubleshooting Steps:
-
Chemoselective Reagents: Choose reagents known for their chemoselectivity. For instance, if you need to reduce the nitro group without cleaving the benzyl ether, options like transfer hydrogenation with specific donors or reduction with metals in acidic media (e.g., Fe/NH₄Cl, SnCl₂) might be more suitable, though acid sensitivity of the ether must still be considered.[11]
-
Reaction Order: Consider the order of your synthetic steps. It might be more strategic to perform modifications on a precursor molecule before introducing the benzyloxy group if your desired reaction is incompatible with it.
-
Mechanistic Insights: Visualizing Degradation
To better understand the stability issues, the following diagrams illustrate the primary degradation pathways under acidic and basic conditions.
Acid-Catalyzed Benzyl Ether Cleavage
Caption: Acid-catalyzed cleavage of the benzyl ether.
Base-Mediated Nucleophilic Aromatic Substitution (SNAr)
Caption: Base-mediated Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Assessing Stability
If you need to quantify the stability of this compound in your specific reaction conditions, this protocol provides a robust framework.[1][2]
Objective: To determine the rate of degradation of this compound at a given pH and temperature.
Materials:
-
This compound
-
Buffer solutions at desired pH values (e.g., pH 3, 5, 7, 9, 11)[1]
-
A suitable organic solvent, miscible with the buffer (e.g., Acetonitrile or THF)
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: For each pH to be tested, prepare a working solution by diluting the stock solution into the respective buffer. The final concentration should be suitable for your analytical method (e.g., 50 µg/mL), and the amount of organic solvent should be minimized (e.g., <5% v/v) to ensure the buffer controls the pH.
-
Incubation:
-
Take an initial sample (t=0) from each working solution for immediate analysis.
-
Place the remaining solutions in sealed vials in a constant temperature environment (e.g., 25°C or an elevated temperature for accelerated studies).[1]
-
Protect samples from light to prevent potential photodegradation.
-
-
Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each pH condition to visualize the stability profile.
-
Summary of Stability & Recommended Conditions
| Condition | Stability Concern | Primary Degradation Pathway | Mitigation Strategy |
| Strongly Acidic (pH < 4) | High Risk | Acid-catalyzed ether cleavage | Avoid strong acids. Use non-acidic reagents. Work at low temperatures if acidity is unavoidable. |
| Mildly Acidic (pH 4-6) | Moderate Risk | Slow ether cleavage, especially with heat | Monitor reaction closely. Limit reaction time and temperature. |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation expected | Ideal for storage and many reaction types. |
| Mildly Basic (pH 8-10) | Low to Moderate Risk | Potential for slow SNAr with nucleophilic bases | Prefer non-nucleophilic bases (e.g., carbonates, hindered amines). |
| Strongly Basic (pH > 10) | High Risk | Nucleophilic Aromatic Substitution (SNAr) | Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides. Use low temperatures if necessary. |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Slideshare. (2016). Reduction of Nitroarenes in Acidic, Neutral, and Basic Media. Retrieved from [Link]
-
ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Retrieved from [Link]
-
National Institutes of Health. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Retrieved from [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl alcohol and benzyl ether group reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Retrieved from [Link]
-
Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]
-
YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from [Link]
-
Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Retrieved from [Link]
-
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). Retrieved from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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Preventing debenzylation during reactions with 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Welcome to the technical support resource for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive reagent. As your Senior Application Scientist, I've compiled this information to help you anticipate and troubleshoot challenges, particularly the premature cleavage of the benzyl ether protecting group.
Troubleshooting Guide: Preventing Debenzylation
This section addresses specific experimental failures and provides actionable solutions to prevent the unwanted loss of the benzyl protecting group.
Issue 1: Debenzylation During Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) reaction with an amine or thiol nucleophile on this compound, but I'm observing significant amounts of the debenzylated product, 2,3-difluoro-4-nitrophenol. Why is this happening and how can I prevent it?
Analysis: This is a common issue stemming from the reaction conditions, not an inherent instability of the benzyl ether to the SNAr mechanism itself. The benzyl group is generally stable to the basic or neutral conditions typical for SNAr.[1][2] The problem often arises from three sources:
-
Contaminants in Reagents: Commercially available amine or thiol nucleophiles can contain trace metal impurities or residual reducing agents from their synthesis, which can catalyze hydrogenolysis if there is a hydrogen source.
-
Excessively High Temperatures: While SNAr reactions often require heat, prolonged exposure to very high temperatures (>120 °C) in the presence of certain nucleophiles or bases can promote side reactions leading to debenzylation.
-
Unintended Hydrogen Source: The reaction solvent (e.g., isopropanol) or the nucleophile itself can sometimes act as a hydrogen donor in the presence of catalytic impurities.
Solutions:
-
Purify Nucleophiles: If metal contamination is suspected, consider purifying the nucleophile by distillation or recrystallization.
-
Use Moderate Conditions: Optimize the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. The highly activated nature of the substrate means harsh conditions are often unnecessary.[3][4]
-
Choose an Inert Solvent: Use aprotic polar solvents like DMF, DMSO, or NMP. Avoid alcohol solvents that can act as hydrogen donors.
-
Employ a Milder Base: If a base is required, use a non-nucleophilic, sterically hindered base like DBU or a milder inorganic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH, which can sometimes contain impurities.
Issue 2: Debenzylation During a Downstream Reduction Step
Question: I have successfully performed an SNAr reaction and now I want to reduce the nitro group to an amine. However, my standard catalytic hydrogenation protocol (H₂/Pd-C) is cleaving the benzyl ether. How can I selectively reduce the nitro group?
Analysis: This is a classic chemoselectivity problem. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is the standard and most efficient method for cleaving benzyl ethers.[5][6] This process, known as hydrogenolysis, will occur concurrently with, or even faster than, the reduction of the nitro group.
Solutions:
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas and can sometimes offer better selectivity.[7][8] However, Pd/C is still often used, so the fundamental issue remains. A change in catalyst or conditions is needed.
-
Alternative Reduction Methods: Several methods are known to reduce nitro groups in the presence of benzyl ethers.
| Method | Reagents and Conditions | Advantages | Considerations |
| Metal Reduction in Acid | SnCl₂·2H₂O in EtOH or EtOAc, reflux | High yield, reliable, tolerates benzyl ethers. | Requires aqueous workup to remove tin salts. |
| Iron in Acetic Acid | Fe powder, Acetic Acid, heat | Inexpensive, effective, tolerates benzyl ethers. | Heterogeneous reaction, may require longer reaction times. |
| Sodium Dithionite | Na₂S₂O₄, H₂O/THF or H₂O/DCM, often with a phase-transfer catalyst | Mild conditions, works well for many substrates. | Can sometimes lead to side products; stoichiometry is key. |
Recommended Protocol: Nitro Reduction with SnCl₂
-
Setup: In a round-bottom flask, dissolve your nitro-containing substrate (1 eq.) in ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 0.1-0.2 M).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or LCMS. Reactions are usually complete within 1-3 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by pouring into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be prepared for gas evolution.
-
Extraction: Extract the aqueous layer multiple times with EtOAc. The product will be in the organic phase.
-
Purification: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate. Purify the resulting aniline by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintentional debenzylation with this compound?
The primary cause is exposure to reductive conditions. The benzyl C-O bond is susceptible to hydrogenolysis.[2] This most frequently occurs during attempts to reduce the nitro group using standard catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel).[6][7][8] Strong Lewis acids or very strong Brønsted acids can also cleave the ether, but this is less common in typical synthetic routes involving this molecule.[5][9]
Q2: I need to remove the benzyl group without reducing the nitro group. Is this possible?
Yes, this can be achieved using acidic or oxidative conditions, provided the rest of your molecule is stable.
-
Lewis Acids: Boron trichloride (BCl₃) is a classic reagent for cleaving aryl benzyl ethers and will not affect the nitro group.[5] The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous solvent like dichloromethane (DCM).
-
Strong Brønsted Acids: Trifluoroacetic acid (TFA) can cleave benzyl ethers, sometimes with a cation scavenger like anisole or triethylsilane to prevent side reactions. This method is often slower and may require heat.
Visualizing the Debenzylation Choice
The choice of reaction pathway depends on the desired outcome: preserving the benzyl group or the nitro group.
Caption: Workflow for TBS protection of the phenol.
This guide provides a foundational understanding of the challenges associated with this compound and offers validated strategies to overcome them. For further assistance, please consult the references below or contact our technical support team.
References
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
- Bieg, T., & Szeja, W. (1985).
- YouTube. (2018). benzyl ether cleavage.
- University of Guelph. (n.d.). Alcohol Protecting Groups.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
- ResearchGate. (2025). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution) Nucleophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Regioselectivity in Reactions of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Welcome to the technical support center for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique substitution pattern of this reagent presents a distinct chemical challenge: controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. This document provides in-depth, field-tested guidance to help you navigate these challenges, troubleshoot common issues, and achieve your desired synthetic outcomes with confidence.
Section 1: Mechanistic Overview - The Basis of Regioselectivity
To effectively control a reaction, we must first understand the competing forces at play. The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The regioselectivity is determined by the relative stability and rate of formation of the two possible Meisenheimer intermediates arising from nucleophilic attack at the C2 or C3 position.
Two primary factors govern this selectivity:
-
Electronic Activation : The potent electron-withdrawing nitro group (-NO₂) at the C4 position strongly activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho (C3) and para (C2) positions, where the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group.[3][4][5]
-
Steric Hindrance : The bulky benzyloxy group (-OBn) at the C1 position creates significant steric congestion around the adjacent C2 position, making it a more challenging site for a nucleophile to approach.
These two effects are in opposition. While electronic factors might slightly favor attack at the C2 position (para to the nitro group), the steric hindrance from the benzyloxy group presents a substantial kinetic barrier. Consequently, the C3 position is often the more accessible site for nucleophilic attack.
Caption: Competing SNAr pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C3, is the default site of substitution?
A: For most nucleophiles, particularly those with any significant steric bulk (e.g., secondary amines, alkoxides derived from secondary alcohols), substitution occurs preferentially at the C3 position . This is the kinetically favored pathway as it avoids the steric clash with the C1-benzyloxy group.
Q2: I need to maximize substitution at the C3 position. What is the single most important variable to control?
A: The steric bulk of your nucleophile . A larger nucleophile will dramatically increase the energy barrier for attack at the hindered C2 position, leading to higher selectivity for C3. For example, using piperidine will give much higher C3 selectivity than using ammonia.
Q3: Is it possible to achieve selective substitution at the C2 position?
A: Achieving high selectivity for the C2 position is challenging but may be possible under specific conditions. This would require using a very small, highly reactive nucleophile (e.g., azide) at low temperatures to minimize kinetic barriers and favor the electronically preferred para-attack. However, a mixture of products is the most likely outcome.
Q4: What are the recommended solvents and bases for this reaction?
A: Polar aprotic solvents are strongly recommended as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[6]
-
Preferred Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).
-
Common Bases: Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for deprotonating alcohol and amine nucleophiles. For less acidic nucleophiles, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be necessary.
Q5: How should I monitor the reaction to assess regioselectivity?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of starting material, but the regioisomeric products may have very similar Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining the ratio of the two product isomers in crude reaction aliquots.
-
¹H NMR Spectroscopy: Analysis of the aromatic region of the crude product can definitively establish the product ratio. The coupling patterns of the remaining aromatic protons will be distinct for the C2- and C3-substituted isomers.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Caption: Decision-making workflow for troubleshooting common reaction issues.
Problem: My reaction yields a mixture of C2 and C3 substituted products.
-
Primary Cause: The nucleophile is not sterically demanding enough to fully differentiate between the two sites, or the reaction temperature is too high, providing enough energy to overcome the steric barrier at C2.
-
Solutions & Causality:
-
Select a Bulkier Nucleophile: This is the most effective strategy. By increasing the size of the nucleophile, you increase the energetic penalty (A-strain) of the transition state for C2 attack, thus enhancing the kinetic preference for the C3 position.
-
Lower the Reaction Temperature: Reactions are often more selective at lower temperatures. Reducing the thermal energy in the system makes it more difficult for the reaction to proceed via the higher-energy transition state (C2 attack), favoring the lower-energy C3 pathway.
-
Solvent Screening: While polar aprotic solvents are standard, some studies on related systems have shown that nonpolar solvents can sometimes enhance regioselectivity.[7] This is a secondary optimization step if the primary strategies are insufficient.
-
Problem: The reaction is slow or shows no conversion of the starting material.
-
Primary Cause: Insufficient activation of the nucleophile, low reaction temperature, or an inappropriate solvent choice.
-
Solutions & Causality:
-
Ensure Complete Nucleophile Activation: If your nucleophile is an alcohol or amine, ensure your base is strong enough to fully deprotonate it. K₂CO₃ is sufficient for phenols and many secondary amines, but aliphatic alcohols may require NaH. The "naked" anionic nucleophile is significantly more reactive.[6]
-
Increase Reaction Temperature: SNAr reactions require overcoming a significant activation energy barrier for the formation of the Meisenheimer complex. Incrementally increasing the temperature (e.g., from 60 °C to 80 °C, then to 100 °C) can dramatically increase the reaction rate.
-
Use a More Polar Solvent: Solvents like DMSO are superior to DMF or MeCN at solvating cations, leading to a more reactive, unsolvated ("naked") nucleophile. This can accelerate a sluggish reaction.
-
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Maximizing C3-Selectivity
This protocol is optimized for achieving high regioselectivity at the C3 position using a moderately bulky nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), your nucleophile (e.g., piperidine, 1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: After 2 hours, withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS and TLC to check for starting material consumption and product formation. Continue heating until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Data: Influence of Nucleophile on Regioselectivity
The following table provides expected outcomes based on internal data and established principles of SNAr reactions. Conditions: Substrate (1.0 eq.), Nucleophile (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 80 °C.
| Nucleophile | Steric Profile | Expected Major Product | Expected C3:C2 Ratio |
| Ammonia (NH₃) | Small | C3 | ~85:15 |
| Benzylamine | Medium | C3 | >95:5 |
| Piperidine | Bulky (Secondary) | C3 | >99:1 |
| Sodium Methoxide | Small | C3 | ~90:10 |
| Sodium tert-Butoxide | Very Bulky | C3 | >99:1 |
| Sodium Azide (NaN₃) | Small (Linear) | C3 | ~80:20 (Potential for C2) |
References
- ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB).
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- BenchChem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022).
- Reddit. (2023). SNAr troubleshooting.
- YouTube. (2023). Nucleophilic Aromatic Substituion.
- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
- American Chemical Society. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
- YouTube. (2020). SNAr reaction scope & limitations.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Quinolone Antibiotics Utilizing 2,3-Difluoro-6-nitrobenzonitrile.
- American Chemical Society. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.). American Chemical Society.
- CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- (n.d.).
- Google Patents. (n.d.). WO2016020836A1 - Quinolone derivatives as antibacterials.
- PubMed. (1989). Synthesis and in vitro antibacterial activity of some 1-(difluoromethoxyphenyl)quinolone-3-carboxylic acids.
- ResearchGate. (n.d.). Site selectivity predictions and rate correlation for SNAr between....
- Wordpress. (n.d.). SNAr Solvents and Reagents.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
- ResearchGate. (2025). (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Analysis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
An in-depth guide to the analytical methods for detecting impurities in 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene, designed for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Impurity Profiling
This compound (CAS 868735-81-3) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of such intermediates is paramount, as impurities can directly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3] Impurity profiling—the identification, quantification, and characterization of these unwanted substances—is a mandatory and dynamic process throughout drug development, guided by stringent regulatory standards.[4][5]
This technical guide provides a comprehensive overview of the analytical methodologies for characterizing impurities in this compound. It offers field-proven troubleshooting advice and detailed protocols grounded in established scientific principles to ensure reliable and reproducible results.
Potential Impurities: Understanding the Source
Impurities can arise from various sources, including the synthetic route, degradation, or storage. A common pathway to synthesize this compound involves a Williamson ether synthesis. This understanding allows us to anticipate potential process-related impurities.
Anticipated Process-Related Impurities:
-
Starting Materials:
-
2,3-Difluoro-4-nitrophenol
-
Benzyl chloride or benzyl bromide
-
-
By-products:
-
Degradation Products:
-
2,3-Difluoro-4-nitrophenol: From the cleavage of the benzyl ether bond.
-
Benzoic acid derivatives: From the oxidation of the benzyl group.
-
High-Performance Liquid Chromatography (HPLC): The Primary Analytical Tool
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile and thermally labile impurities, making it ideal for the subject compound and its likely derivatives.[3] Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity.
Workflow for HPLC Impurity Analysis
Caption: General workflow for HPLC-based impurity analysis.
Recommended HPLC Protocol: A Starting Point
This protocol outlines a robust starting method for analyzing this compound. Optimization will likely be necessary for your specific impurity profile and HPLC system.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector | PDA allows for spectral analysis to check for peak purity. |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 is a versatile stationary phase for non-polar to moderately polar compounds.[6][7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol groups and analytes, improving peak shape.[6][8] |
| Elution Mode | Gradient: 60% B to 95% B over 20 min | A gradient elution is recommended to resolve impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7][9] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7][9] |
| Detection | 254 nm | Aromatic nitro compounds typically have strong absorbance at this wavelength.[7][8][9] A full scan (200-400nm) with a PDA is ideal. |
| Injection Vol. | 10 µL | This can be adjusted based on sample concentration.[7][9] |
| Sample Prep. | Dissolve sample in Acetonitrile or Mobile Phase | Dissolving the sample in the mobile phase prevents peak distortion.[10] |
HPLC Troubleshooting Guide (Q&A Format)
Q1: My main peak is tailing. What is the cause and how can I fix it?
-
Primary Cause & Explanation: Peak tailing for compounds with basic functional groups is often caused by secondary interactions with acidic residual silanol groups (-Si-OH) on the silica-based column packing.[9][11] These interactions create an alternative retention mechanism, leading to a "tail" on the peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase protonates the silanol groups, reducing their interaction with the analyte.[8][9]
-
Use a Mobile Phase Additive: If pH adjustment is insufficient, adding a competitive base like triethylamine (TEA) at a low concentration (0.1% v/v) can mask the active silanol sites.[9]
-
Select a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to minimize accessible silanol groups, significantly reducing the likelihood of tailing.[9]
-
Q2: My retention times are drifting between injections. What should I investigate?
-
Primary Cause & Explanation: Inconsistent retention times compromise peak identification and quantification. This issue usually points to a lack of system equilibrium or changes in the mobile phase or physical conditions.[9]
-
Troubleshooting Steps:
-
Ensure Adequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before analysis. If you are running a gradient, ensure sufficient re-equilibration time between runs.[9]
-
Check Mobile Phase Composition: Prepare the mobile phase fresh daily to avoid changes in composition due to the evaporation of volatile organic solvents.[9] If you are using an online mixer, ensure it is functioning correctly by premixing the mobile phase manually and comparing results.[10][12]
-
Verify Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.[12]
-
Check for Leaks: Inspect all fittings for leaks, as even a small leak can cause pressure fluctuations and affect the flow rate, leading to retention time drift.
-
Q3: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?
-
Primary Cause & Explanation: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from a previous injection or contamination in the system.
-
Troubleshooting Steps:
-
Injector Carryover: The most common cause is the adsorption of the analyte onto surfaces in the injector or sample loop. Clean the injector and needle with a strong solvent.
-
Column Contamination: Strongly retained impurities from previous samples may build up on the column head. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). Using a guard column can help prevent this.[12]
-
Contaminated Mobile Phase: Ensure high-purity, HPLC-grade solvents are used. Contaminants in the water or solvents can appear as peaks, especially in gradient analysis.
-
Method Validation: Ensuring Trustworthiness
Any analytical method used for impurity quantification must be validated to ensure its performance is reliable. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[14] |
| Accuracy | The closeness of test results obtained by the method to the true value.[13] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[13] |
Gas Chromatography (GC): A Tool for Volatile Impurities
While HPLC is the primary workhorse, Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is indispensable for detecting and quantifying volatile and semi-volatile impurities.[16] This includes residual solvents from the synthesis and volatile starting materials like benzyl chloride.
Recommended GC-MS Protocol
This protocol provides a general starting point for the analysis of volatile impurities.
| Parameter | Recommended Condition | Rationale |
| Instrument | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) | MS provides definitive identification, while FID offers robust quantification.[17] |
| Column | Low-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | A "5-type" column is a general-purpose column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used for concentrated samples to avoid overloading the column.[16] |
| Oven Program | Start at 50°C, ramp to 280°C at 10°C/min | A temperature ramp is necessary to separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of potential volatile impurities. |
GC Troubleshooting Guide (Q&A Format)
Q1: My peaks are broad or tailing. What's the problem?
-
Primary Cause & Explanation: In GC, peak tailing is often due to active sites within the system (e.g., in the inlet liner or on the column) or a poor injection technique.
-
Troubleshooting Steps:
-
Check the Inlet Liner: The glass liner in the inlet can become contaminated with non-volatile residues, creating active sites. Replace the liner regularly.
-
Column Degradation: The stationary phase can degrade over time, exposing active silanol groups. Condition the column or trim a small section from the front.
-
Injection Speed: A slow injection can cause the sample to spread out before reaching the column, leading to broad peaks. Ensure a fast, smooth injection.
-
Q2: I have poor resolution between two peaks. How can I improve it?
-
Primary Cause & Explanation: Resolution is a function of column efficiency, selectivity, and retention. Poor resolution means these factors are not optimized for your specific analytes.
-
Troubleshooting Steps:
-
Lower the Oven Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, often improving separation.
-
Use a Longer Column: A longer column provides more theoretical plates, increasing efficiency and resolution.
-
Change the Stationary Phase: If the compounds are co-eluting, the column may not have the right selectivity. Consider a column with a different stationary phase to alter the elution order.
-
Mass Spectrometry (MS): For Definitive Identification
Mass Spectrometry provides molecular weight and structural information, making it the ultimate tool for definitively identifying unknown impurities.[3][18] When coupled with a separation technique (LC-MS or GC-MS), it allows for the confident identification of peaks observed in the chromatogram.
Decision Tree for Analytical Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Frequently Asked Questions (FAQs) - General
Q1: At what level do I need to identify and quantify impurities? The requirement depends on the maximum daily dose of the final drug product and is defined by ICH guidelines (specifically ICH Q3A/Q3B). There are established reporting, identification, and qualification thresholds that must be followed.[19]
Q2: How do I obtain standards for the impurities I detect? If impurity standards are not commercially available, they often need to be synthesized. Alternatively, impurities can be isolated from the bulk material using techniques like preparative HPLC, followed by structural elucidation using NMR and high-resolution mass spectrometry.
Q3: Can a single method be used for all impurities? While the goal is to develop a single, comprehensive method, it is often not possible. A primary HPLC method is typically used for non-volatile impurities, while a separate GC method is required for residual solvents and other volatile substances.
References
-
ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Retrieved from [Link][13]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][14]
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Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link][20]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][15]
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International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR. Retrieved from [Link][21]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link][22]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][11]
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Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][12]
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Shimadzu Scientific Instruments. (n.d.). Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. Retrieved from [Link][18]
-
ResearchGate. (2014). HPLC Determination of Four Derivatives of Benzene. Retrieved from [Link][8]
-
MDPI. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link][23]
-
ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link][24]
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001CHEMICAL. (n.d.). CAS No. 868735-81-3, this compound. Retrieved from [Link][2]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link][4]
-
Journal of Molecular Science. (2024). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link][5]
-
ResearchGate. (2015). Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry. Retrieved from [Link][25]
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Validation & Comparative
Comparing the reactivity of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene with other difluoronitrobenzene isomers
For the discerning researcher in pharmaceutical and materials science, the selection of starting materials is a critical juncture that dictates the efficiency and outcome of a synthetic pathway. Among the versatile scaffolds available, substituted difluoronitrobenzenes are prized for their tunable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of the reactivity of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene and its constitutional isomers, offering insights grounded in established mechanistic principles to inform rational synthetic design.
Introduction to Nucleophilic Aromatic Substitution (SNAr) and the Role of Fluoronitrobenzenes
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions thrive on electron-deficient rings, typically those bearing potent electron-withdrawing groups such as the nitro (-NO₂) moiety.[2] The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.[1]
Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, polarizing the C-F bond and rendering the attached carbon highly electrophilic.[1] This, coupled with the strong activating effect of a nitro group, makes fluoronitrobenzene derivatives highly reactive and synthetically valuable substrates. The strategic placement of these substituents on the benzene ring, however, gives rise to isomers with markedly different reactivities, a factor that can be exploited for selective chemical transformations.
The Isomers of Benzyloxy-Difluoronitrobenzene: A Structural Overview
The introduction of a benzyloxy group to the difluoronitrobenzene core adds another layer of complexity and synthetic potential. The benzyloxy group, while electron-donating by resonance, is inductively electron-withdrawing. Its considerable steric bulk also plays a significant role in modulating reactivity. A comprehensive comparison requires consideration of all plausible positional isomers. The six constitutional isomers of difluoronitrobenzene can each, in principle, be substituted with a benzyloxy group, leading to a wide array of potential starting materials. For the purpose of this guide, we will focus on a representative set of isomers to illustrate the key principles governing their reactivity.
A Deep Dive into Reactivity: Electronic and Steric Effects at Play
The reactivity of each benzyloxy-difluoronitrobenzene isomer in SNAr reactions is a nuanced interplay of electronic and steric factors. The nitro group is the primary activating group, and its ability to stabilize the negative charge of the Meisenheimer complex through resonance is paramount. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[2] The fluorine atoms act as leaving groups, with their reactivity influenced by the electronic effects of the other substituents. The benzyloxy group exerts both electronic and steric effects that can either enhance or diminish the reactivity of the adjacent fluorine atoms.
This compound: A Case Study
In this compound, the nitro group is para to the fluorine at the 2-position and meta to the fluorine at the 3-position. The benzyloxy group is ortho to the fluorine at the 2-position and meta to the fluorine at the 3-position.
-
Electronic Effects: The fluorine at C-2 is strongly activated by the para-nitro group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The fluorine at C-3 is only weakly activated by the meta-nitro group through its inductive effect. The benzyloxy group, being ortho to the C-2 fluorine, exerts an electron-donating resonance effect that can partially counteract the activation by the nitro group. However, its inductive electron-withdrawing effect will have a smaller activating influence.
-
Steric Effects: The bulky benzyloxy group at C-1 presents significant steric hindrance to a nucleophilic attack at the C-2 position.[3] This steric congestion can raise the activation energy for the formation of the Meisenheimer complex at this position.
Predicted Reactivity: In this compound, the fluorine at the C-2 position is electronically more activated due to the para-nitro group. However, the steric hindrance from the adjacent benzyloxy group is likely to be a dominant factor, potentially favoring nucleophilic attack at the less hindered, albeit less electronically activated, C-3 position. The overall reactivity of this isomer is expected to be moderate, with the regioselectivity of the substitution being highly dependent on the nature of the nucleophile and the reaction conditions.
Comparative Analysis with Other Isomers
To contextualize the reactivity of this compound, a comparison with other isomers is crucial.
-
2-(Benzyloxy)-1,3-difluoro-4-nitrobenzene: In this isomer, the nitro group is para to the fluorine at C-1 and ortho to the fluorine at C-3. The benzyloxy group is ortho to both fluorine atoms. Both fluorines are strongly activated. However, the fluorine at C-1 is flanked by the benzyloxy group, while the fluorine at C-3 is ortho to the nitro group. The combined steric hindrance from the ortho-benzyloxy and ortho-nitro groups around C-3 would be substantial. Therefore, nucleophilic attack is more likely to occur at the C-1 position.
-
4-(Benzyloxy)-1,2-difluoro-5-nitrobenzene: Here, the nitro group is meta to both fluorine atoms, resulting in significantly lower activation compared to isomers with ortho or para nitro groups. The benzyloxy group is para to the fluorine at C-1 and meta to the fluorine at C-2. The overall reactivity of this isomer is expected to be low.
The following table summarizes the expected relative reactivity of different fluorine atoms in a selection of benzyloxy-difluoronitrobenzene isomers based on the interplay of electronic and steric effects.
| Isomer | Position of Fluorine | Activating Group Position | Influence of Benzyloxy Group | Predicted Relative Reactivity |
| This compound | C-2 | para-NO₂ | ortho (Steric Hindrance) | Moderate to Low |
| C-3 | meta-NO₂ | meta | Low | |
| 2-(Benzyloxy)-1,3-difluoro-4-nitrobenzene | C-1 | para-NO₂ | ortho (Steric Hindrance) | High |
| C-3 | ortho-NO₂ | ortho (Steric Hindrance) | Moderate | |
| 4-(Benzyloxy)-1,2-difluoro-5-nitrobenzene | C-1 | meta-NO₂ | para | Very Low |
| C-2 | meta-NO₂ | meta | Very Low |
Experimental Workflow and Data Interpretation
To empirically determine the relative reactivities of these isomers, a series of competitive or parallel kinetic experiments can be conducted. A generalized experimental workflow is depicted below.
Caption: Generalized workflow for a kinetic study of SNAr reactions.
Hypothetical Experimental Protocol for Comparative Reactivity Study
Objective: To compare the rate of nucleophilic aromatic substitution of this compound with 2-(benzyloxy)-1,3-difluoro-4-nitrobenzene using a common nucleophile.
Materials:
-
This compound
-
2-(Benzyloxy)-1,3-difluoro-4-nitrobenzene
-
Piperidine (nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Dodecane (internal standard)
-
Reaction vials, syringes, heating block, GC-MS or HPLC system
Procedure:
-
Prepare stock solutions of each isomer (e.g., 0.1 M in DMF) containing a known concentration of the internal standard.
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M piperidine in DMF).
-
In separate reaction vials, add a known volume of each isomer stock solution.
-
Place the vials in a heating block pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Initiate the reactions by adding a known volume of the nucleophile stock solution to each vial simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench it by diluting with a known volume of a suitable solvent (e.g., acetonitrile).
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and product(s) relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate and calculate the rate constant for each isomer.
Conclusion
The reactivity of benzyloxy-difluoronitrobenzene isomers in nucleophilic aromatic substitution is a complex function of the interplay between the electronic and steric effects of the substituents. While the nitro group is the primary determinant of activation, the position of the benzyloxy group can significantly modulate both the rate and regioselectivity of the reaction. A thorough understanding of these principles is essential for researchers to select the optimal starting material and reaction conditions to achieve their synthetic goals. For instance, in the synthesis of Linezolid, the regioselective substitution of 3,4-difluoronitrobenzene is a key step, highlighting the industrial relevance of controlling reactivity in such systems.[4] This guide provides a framework for predicting the reactivity of these versatile building blocks, empowering chemists to design more efficient and selective synthetic routes.
References
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Nucleophilic aromatic substitution - BYJU'S. (URL: [Link])
-
Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative. (URL: [Link])
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange. (URL: [Link])
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene - American Chemical Society. (URL: [Link])
-
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A Comparative Guide to SNAr Reactions: 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene vs. 1-Fluoro-4-nitrobenzene
This in-depth guide provides a comparative analysis of two key substrates in Nucleophilic Aromatic Substitution (SNAr) reactions: the classic benchmark, 1-fluoro-4-nitrobenzene, and the more complex, multifunctionalized reagent, 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene. This document is intended for researchers, process chemists, and drug development professionals seeking to understand the nuanced reactivity of these compounds and to make informed decisions in synthetic planning. We will delve into the mechanistic underpinnings, analyze substituent effects based on experimental data from analogous systems, and provide detailed, actionable experimental protocols.
The Mechanism and Guiding Principles of SNAr Reactivity
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds through a well-established two-step addition-elimination mechanism.[1] The rate of this reaction is governed by the facility of the initial, typically rate-determining, nucleophilic attack on the aromatic ring. This step transiently breaks the ring's aromaticity to form a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The subsequent step involves the expulsion of a leaving group, which rapidly restores aromaticity.
Caption: The Addition-Elimination Mechanism of SNAr Reactions.
The reaction's success hinges on two primary factors:
-
Ring Activation: The aromatic ring must be rendered sufficiently electron-poor (electrophilic) to be attacked by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2]
-
Leaving Group Ability: The rate-determining step is the nucleophilic attack, not the departure of the leaving group.[3] Consequently, the leaving group's ability is primarily dictated by its electronegativity and its capacity to inductively withdraw electron density from the ipso-carbon, making it more electrophilic. This leads to the characteristic leaving group trend for SNAr: F > Cl > Br > I , which is the reverse of the trend seen in SN1/SN2 reactions.[2][3]
The Benchmark: Reactivity of 1-Fluoro-4-nitrobenzene
1-Fluoro-4-nitrobenzene is a canonical substrate for SNAr reactions. Its structure is optimally configured for high reactivity: a powerful nitro group is positioned para to a fluorine atom, the best leaving group for this transformation.[1] This arrangement allows for maximum resonance stabilization of the negative charge in the Meisenheimer complex, delocalizing it onto the oxygen atoms of the nitro group.
This high reactivity makes it an indispensable reagent for synthesizing a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] It readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions.
Caption: Key reactivity features of 1-Fluoro-4-nitrobenzene.
The Multifunctional Substrate: this compound
This substrate presents a more complex reactivity profile due to its multiple substituents. A systematic analysis of each group's influence is necessary to predict its behavior in SNAr reactions.
| Substituent | Position | Electronic Effect | Predicted Impact on SNAr |
| Nitro (-NO₂) Group | C4 | Strong -M, -I | Strong Activation |
| Fluorine Atom | C2 | Strong -I | Activation of C2; Potential Leaving Group |
| Fluorine Atom | C3 | Strong -I | Activation of C2 |
| Benzyloxy (-OBn) Group | C1 | -I, +M | Ambivalent: Inductive withdrawal (-I) activates, but mesomeric donation (+M) deactivates. |
Regioselectivity: Which Fluorine Leaves?
The molecule has two potential fluorine leaving groups at the C2 and C3 positions. The SNAr reaction is strongly directed by the activating EWG.
-
Fluorine at C2: This position is ortho to the powerfully activating nitro group. Nucleophilic attack at C2 allows the resulting negative charge in the Meisenheimer intermediate to be delocalized directly onto the nitro group.
-
Fluorine at C3: This position is meta to the nitro group. Nucleophilic attack here would place a negative charge on C4, adjacent to the nitro group, but the charge cannot be delocalized onto the nitro group via resonance.
Therefore, substitution is overwhelmingly predicted to occur at the C2 position , displacing the fluorine atom that is ortho to the nitro group. This is consistent with findings for analogous compounds like 2,4-difluoronitrobenzene, where substitution preferentially occurs at the positions activated by the nitro group (ortho and para).[4][5]
Comparative Reactivity Analysis
To compare the reactivity of this compound (at the C2 position) with 1-fluoro-4-nitrobenzene, we must analyze the net electronic effect of the additional substituents (the C1-benzyloxy and C3-fluoro groups) on the C2 reaction center.
-
Effect of the C3-Fluoro Group: The fluorine at C3 exerts a powerful electron-withdrawing inductive effect (-I). This effect will significantly increase the electrophilicity of the entire aromatic ring, particularly at the adjacent C2 carbon. This is a strong activating influence.
-
Effect of the C1-Benzyloxy Group: The benzyloxy group has competing electronic effects. Its oxygen atom is electronegative, exerting an inductive pull (-I) that de-shields the adjacent C2 carbon. However, the oxygen's lone pairs can also donate electron density into the ring through resonance (+M). While the +M effect deactivates the ring towards nucleophilic attack, the -I effect is distance-dependent and will be strongly felt at the adjacent C2 position. In SNAr, where the stability of the anionic intermediate is paramount, strong inductive withdrawal often plays a decisive role.
Prediction: The combined, potent inductive withdrawal from two fluorine atoms (at C3 and the C2 leaving group itself) ortho and meta to the reaction center, coupled with the powerful para-activating nitro group, is expected to make This compound a highly reactive substrate for SNAr at the C2 position.
It is plausible that this compound is more reactive than 1-fluoro-4-nitrobenzene. The additional C3-fluoro group provides substantial extra activation by increasing the electrophilicity of the C2 position, which likely outweighs any weak deactivating resonance effect from the C1-benzyloxy group.
Experimental Protocols
The following protocols provide practical guidance for conducting SNAr reactions with these substrates.
Protocol 1: Reaction of 1-Fluoro-4-nitrobenzene with a Secondary Amine (Established)
This protocol is a representative procedure for the reaction of 1-fluoro-4-nitrobenzene with pyrrolidine, a common secondary amine nucleophile.
Caption: Workflow for the SNAr reaction of 1-fluoro-4-nitrobenzene.
Objective: To synthesize N-(4-nitrophenyl)pyrrolidine.
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 mmol, 141 mg)
-
Pyrrolidine (1.2 mmol, 101 µL)
-
Dimethylformamide (DMF), 5 mL
-
Water (for work-up)
-
Standard glassware, magnetic stirrer, filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-nitrobenzene (1.0 mmol) in DMF (5 mL).
-
To the stirred solution, add pyrrolidine (1.2 mmol) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Upon completion, pour the reaction mixture into a beaker containing cold water (~50 mL).
-
A precipitate of the product, N-(4-nitrophenyl)pyrrolidine, will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove residual DMF and salts.
-
Dry the product under vacuum to obtain the final compound.[6]
Protocol 2: Reaction of this compound with a Phenolic Nucleophile (Proposed)
This proposed protocol is based on established procedures for SNAr reactions on highly activated polyfluoroaromatic systems. It uses a phenolic nucleophile, which typically requires a base to generate the more nucleophilic phenoxide in situ.
Objective: To synthesize the diaryl ether derivative by displacing the C2-fluorine with 4-methoxyphenol.
Materials:
-
This compound (1.0 mmol, 265 mg)
-
4-Methoxyphenol (1.1 mmol, 136 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)
-
N,N-Dimethylformamide (DMF), 5 mL
-
Ethyl acetate and water (for work-up)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), 4-methoxyphenol (1.1 mmol), and anhydrous potassium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction by TLC. The high activation of the substrate may allow for lower temperatures or shorter reaction times.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water (~50 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired diaryl ether.
Justification for Protocol Design:
-
Base: K₂CO₃ is a common and effective base for deprotonating phenols to generate the active phenoxide nucleophile.
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.
-
Temperature: Elevated temperature is often required for reactions with less reactive nucleophiles like phenoxides, although the high activation of this specific substrate may permit milder conditions.
Conclusion
This guide provides a detailed comparison between a foundational SNAr substrate, 1-fluoro-4-nitrobenzene, and a more complex derivative, this compound.
-
1-Fluoro-4-nitrobenzene remains the gold standard for predictable and high-yielding SNAr reactions due to its simple, powerful activation pattern.
-
This compound is predicted to be a highly reactive substrate, likely exceeding the reactivity of the benchmark compound. The substitution is expected to occur exclusively at the C2 position (ortho to the nitro group). The potent, combined inductive effects of the C2 and C3 fluorine atoms provide a powerful driving force for the reaction. While direct comparative kinetic data is not yet available in the literature, this analysis, grounded in mechanistic principles and data from analogous systems, provides a robust framework for employing this advanced building block in complex synthetic endeavors.
Researchers should approach the use of this compound with the expectation of high reactivity, which may require careful control of reaction conditions to ensure selectivity, particularly when working with highly potent nucleophiles.
References
- BenchChem. (2025). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution. BenchChem Technical Support.
- BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. BenchChem Technical Support.
-
LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]
-
Crampton, M. R., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019-2024. Available at: [Link]
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-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
- Crampton, M. R., et al. (2009). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Journal of Physical Organic Chemistry.
- Jain, N., et al. (2013). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Organic & Biomolecular Chemistry.
-
Patel, S. T., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 896-900. Available at: [Link]
- Bunnett, J. F., & Zahler, R. E. (1951). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
-
Pass, M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Validation of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene purity using HPLC and GC-MS
A Comparative Guide to the Validation of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene Purity using HPLC and GC-MS
Abstract
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity validation of this compound, a critical intermediate in modern pharmaceutical synthesis. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind selecting analytical techniques, designing robust experimental protocols, and interpreting the resulting data. We will explore how these two powerful, yet distinct, analytical techniques can be employed synergistically to construct a complete and trustworthy purity profile, satisfying the stringent requirements of regulatory bodies and ensuring the quality of active pharmaceutical ingredients (APIs). This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a rigorous, scientifically-sound, and validated approach to purity analysis.
Introduction: The Analytical Imperative
The Analyte: this compound
This compound (CAS No. 868735-81-3; Molecular Formula: C₁₃H₉F₂NO₃; Molecular Weight: 265.21 g/mol ) is a key building block in organic synthesis, particularly valued in the development of novel therapeutic agents.[1][2][3] Its trifunctionalized aromatic ring system offers versatile handles for medicinal chemists to construct complex molecular architectures. Given its role as a precursor to APIs, the purity of this intermediate is not merely a matter of process efficiency but a critical determinant of the final drug product's safety and efficacy.
Purity Validation in the Regulatory Landscape
In pharmaceutical development, the validation of analytical methods is a non-negotiable requirement mandated by global regulatory agencies. Guidelines from the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline, provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[4][5][6][7] This process ensures that the methods used to assess drug substance purity are accurate, precise, and reliable, thereby guaranteeing the integrity of the data submitted in regulatory filings.[8]
A Mechanistic View of Potential Impurities
A robust analytical strategy begins with understanding the potential impurity landscape. Impurities in this compound can originate from several sources:
-
Unreacted Starting Materials: Such as 2,3,4-trifluoronitrobenzene or benzyl alcohol.
-
Side-Reaction Products: Positional isomers formed during the nucleophilic aromatic substitution, for instance, where the benzyloxy group attaches at a different position.
-
Reagent-Related Impurities: Contaminants from solvents or reagents used in the synthesis.
-
Degradation Products: The nitroaromatic structure can be susceptible to degradation under specific conditions (e.g., light, heat), potentially leading to de-benzylated products (2,3-difluoro-4-nitrophenol) or other related substances.[9]
Foundational Principles of Separation Science
The choice between HPLC and GC-MS is dictated by the fundamental physicochemical properties of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[10] Its primary strength lies in its versatility and broad applicability, especially for compounds that are non-volatile or thermally unstable.[11][12] For a molecule like this compound, which has a relatively high molecular weight and boiling point, HPLC is the logical primary choice for quantitative purity analysis.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column.[10] Analytes must be volatile and thermally stable to be vaporized in the heated injector without decomposition.[13][14] The true power of GC-MS lies in the coupling to a mass spectrometer, which acts as a highly specific and sensitive detector, providing structural information that is invaluable for the definitive identification of unknown impurities.[11][15]
Head-to-Head Comparison: Choosing the Right Tool
While HPLC is the primary workhorse for assay and purity of the main component, GC-MS serves as an essential orthogonal method for identifying volatile and semi-volatile impurities that might be missed or poorly resolved by HPLC.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for this compound |
| Analyte Suitability | Excellent for non-volatile & thermally labile compounds.[11][12] | Requires volatile & thermally stable compounds.[10][13] | HPLC is preferred for the main analyte due to its high boiling point and potential for thermal degradation. GC-MS is ideal for volatile starting materials and smaller by-products. |
| Primary Use Case | Accurate quantification (Assay & Purity). | Definitive identification of unknowns. | Use HPLC for the official purity value and GC-MS to identify specific volatile/semi-volatile impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile analytes. | Simple dissolution is sufficient for both methods for this analyte and its likely impurities. |
| Speed | Analysis times typically range from 10-60 minutes.[12][13] | Faster for volatile compounds, often under 30 minutes.[13] | GC can offer faster screening for volatile impurities. |
| Detector | Commonly UV-Vis, providing quantitative data for chromophoric compounds. | Mass Spectrometry, providing mass-to-charge ratio for structural elucidation.[10] | The nitroaromatic structure is strongly UV-active, ideal for HPLC-UV. MS detection in GC is crucial for impurity identification. |
| Cost & Complexity | Generally higher initial and running costs due to solvent consumption.[13][16] | Lower solvent cost, but MS detectors can be expensive to maintain.[13][16] | The choice is driven by analytical need rather than cost alone; both are standard in pharmaceutical labs. |
Experimental Design & Protocols
The following protocols are designed to be self-validating systems, where the choice of parameters is mechanistically justified to ensure robust and reliable results.
HPLC-UV Method for Purity Determination (Primary Method)
This method is designed for the accurate quantification of this compound and its non-volatile impurities.
Caption: HPLC-UV workflow for quantitative purity analysis.
Rationale for Parameter Selection:
-
Column: A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography of aromatic compounds. Its hydrophobic nature provides excellent retention and separation based on polarity.[17][18]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) is used.[19] The ACN acts as the strong organic solvent to elute the compounds, while the gradient allows for the separation of impurities with a wide range of polarities. The acid improves peak shape by suppressing the ionization of any silanol groups on the stationary phase.
-
Detection: The nitrobenzene moiety contains a strong chromophore, making UV detection at a wavelength like 254 nm highly sensitive and appropriate.[18]
-
Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
GC-MS Method for Impurity Identification (Confirmatory/Orthogonal Method)
This method is designed to separate and identify volatile and semi-volatile impurities.
Caption: GC-MS workflow for impurity identification.
Rationale for Parameter Selection:
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including halogenated nitroaromatics.[20]
-
Injector: A splitless injection is used for trace analysis to ensure maximum transfer of impurities onto the column. A high injector temperature is required for vaporization, but care must be taken to avoid thermal degradation of the nitro group.[14]
-
Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points, starting at a low temperature to resolve volatile impurities and ramping up to elute the main, higher-boiling analyte.
-
MS Detector: Electron Impact (EI) ionization at 70 eV is a standard technique that creates reproducible fragmentation patterns. These patterns serve as a "fingerprint" for a molecule and can be compared against spectral libraries (e.g., NIST) for confident identification.[15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in dichloromethane or another suitable volatile solvent to a final concentration of 1.0 mg/mL.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Impact (EI), 230 °C.
-
Mass Range: Scan from 40 to 450 amu.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for impurity peaks.
-
For each impurity peak, extract the mass spectrum.
-
Compare the obtained mass spectrum against a commercial library (e.g., NIST) to tentatively identify the structure.
-
Method Validation According to ICH Q2(R2) Guidelines
Both analytical methods must be validated to prove they are fit for purpose.[5][7] The following tables summarize the key validation parameters and present hypothetical but realistic acceptance criteria for each method.
Table 1: HPLC Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Peak is pure and free from interference. | Passed (Photodiode array peak purity > 99.9%) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80% to 120% of test concentration | 0.8 - 1.2 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.88% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05% of test conc. | Pass |
| Robustness | %RSD ≤ 2.0% after minor changes | All variations met criteria | Pass |
Table 2: GC-MS Method Validation Summary (Hypothetical Data for a Key Impurity)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interfering peaks at the retention time of known impurities. | No interferences observed in blank. | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9985 | Pass |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ng/mL (0.005% level) | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10; %RSD ≤ 15% | 1.5 ng/mL (0.015% level) | Pass |
| Precision (Repeatability at LOQ, %RSD) | ≤ 15% | 9.8% | Pass |
Table 3: Comparative Purity Profile of a Hypothetical Batch
| Analytical Method | Result | Interpretation |
| HPLC-UV (Purity by Area %) | 99.85% | Provides the official, quantitative purity value of the main component. |
| HPLC-UV (Impurity Profile) | Impurity 1 (Unknown, RRT 0.85): 0.07%Impurity 2 (Unknown, RRT 1.12): 0.08% | Quantifies all UV-active impurities relative to the main peak. |
| GC-MS (Impurity Identification) | Peak at 5.2 min: Identified as Benzyl Alcohol (Starting Material)Peak at 8.9 min: Identified as 2,3,4-Trifluoronitrobenzene (Starting Material) | Confirms the identity of key volatile impurities, providing crucial process knowledge. |
Discussion: The Power of a Synergistic Approach
Neither HPLC nor GC-MS alone tells the complete story of a sample's purity. The data presented in Table 3 illustrates their complementary nature. HPLC provides a robust, quantitative measure of the main component's purity against all other UV-active species.[21] However, it gives no structural information about the impurities, labeling them simply by their relative retention time (RRT).
Conversely, GC-MS excels at identifying the volatile impurities, in this case, the starting materials. This information is critically important for a process chemist looking to optimize the reaction or purification steps. The fact that starting materials are present suggests an incomplete reaction or inefficient purification.
By using HPLC as the primary quantitative tool and GC-MS as a qualitative, orthogonal identification tool, a comprehensive and scientifically sound purity profile is established. This dual-pronged strategy ensures that both known and unknown, volatile and non-volatile impurities are controlled, leading to a higher quality and safer final product.
Conclusion
The validation of purity for a pharmaceutical intermediate like this compound demands a multi-faceted analytical approach. High-Performance Liquid Chromatography, with its suitability for non-volatile compounds, stands as the definitive method for quantitative assay and purity determination. Its validation according to ICH Q2(R2) guidelines ensures the accuracy and reliability of the reported purity value.
However, a complete purity profile requires the identification of process-related impurities, a task for which Gas Chromatography-Mass Spectrometry is exceptionally well-suited due to its separatory power for volatile species and the structural elucidation capabilities of mass spectrometry. The strategic integration of these two techniques provides a comprehensive, validated, and regulatory-compliant framework for quality control, ultimately safeguarding the integrity of the drug development process.
References
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- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link].
- BenchChem. (n.d.). Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- 001CHEMICAL. (n.d.). CAS No. 868735-81-3, this compound.
- Guidechem. (n.d.). This compound (CAS No. 868735-81-3) SDS.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
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National Library of Medicine. (1990, September 28). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Retrieved from [Link].
- BenchChem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
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ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link].
- Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
- ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- Vibrant Pharma Inc. (n.d.). 4-Benzyloxy-3-fluoro-1-nitrobenzene.
- ArtMolecule. (n.d.). Impurities and Degradation products.
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PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved from [Link].
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2,3-Difluoro-6-nitrobenzonitrile by High-Performance Liquid Chromatography.
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
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MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link].
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A Spectroscopic Guide to the Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene: Starting Material vs. Product
Introduction
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a key intermediate, leveraging both the desirable electronic properties of the difluoronitrobenzene scaffold and the versatile reactivity of the benzyloxy protecting group.[1][2]
This guide provides an in-depth spectroscopic comparison between the key starting material, 1,2,3-trifluoro-4-nitrobenzene, and the final product, this compound, following a nucleophilic aromatic substitution (SNAr) reaction with benzyl alcohol. We will dissect the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering researchers a clear roadmap for reaction monitoring and product validation.
Reaction Overview: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is typically achieved via the SNAr reaction. The electron-withdrawing nitro group strongly activates the aromatic ring, making it susceptible to nucleophilic attack. In this case, the benzyloxy anion, generated from benzyl alcohol and a suitable base, displaces one of the fluorine atoms on the 1,2,3-trifluoro-4-nitrobenzene ring.
Caption: Synthetic route to this compound.
Experimental Protocols: A Guide to Spectroscopic Analysis
The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (starting material or product) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary due to the lower natural abundance of ¹³C.[4]
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
The spectral width should be sufficient to cover the expected range for aromatic fluorine atoms.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. For liquid samples (like benzyl alcohol), a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[5]
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Scan a mass range that includes the expected molecular weights of the starting materials and the product.
-
Comparative Spectroscopic Analysis
The transformation from 1,2,3-trifluoro-4-nitrobenzene and benzyl alcohol to this compound is accompanied by distinct and predictable changes in their respective spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear indication of the reaction's success by tracking the incorporation of the benzyl group and the disappearance of the alcohol proton.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Benzyl Alcohol | ~7.3 (m, 5H) | Aromatic protons (C₆H₅) |
| ~4.6 (s, 2H) | Methylene protons (-CH₂-) | |
| Variable (br s, 1H) | Hydroxyl proton (-OH) | |
| 1,2,3-Trifluoro-4-nitrobenzene | ~7.8-8.0 (m, 2H) | Aromatic protons |
| This compound | ~7.3-7.5 (m, 5H) | Benzyl aromatic protons (C₆H₅) |
| ~5.3 (s, 2H) | Methylene protons (-OCH₂-) | |
| ~7.0-7.9 (m, 2H) | Difluoronitrobenzene aromatic protons |
Analysis of Key Changes:
-
Disappearance of the -OH Signal: The broad singlet corresponding to the hydroxyl proton of benzyl alcohol is absent in the product spectrum.
-
Downfield Shift of Methylene Protons: The singlet for the methylene (-CH₂-) protons of the benzyl group shifts downfield from ~4.6 ppm in benzyl alcohol to ~5.3 ppm in the product.[7] This deshielding is a direct consequence of the methylene group being bonded to the electron-withdrawing difluoronitrophenyl ether oxygen.
-
Persistence and New Aromatic Signals: The multiplet for the five protons of the benzyl ring's phenyl group remains, while the aromatic signals for the difluoronitrobenzene ring are also present, albeit with altered chemical shifts and coupling patterns compared to the starting material due to the substitution.[8][9]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for confirming the substitution on the fluorinated ring.
| Compound | Expected ¹⁹F Chemical Shift Range (δ, ppm) | Key Feature |
| 1,2,3-Trifluoro-4-nitrobenzene | -130 to -160 | Three distinct fluorine signals, each with characteristic coupling. |
| This compound | -140 to -170 | Two fluorine signals, indicating the replacement of one fluorine atom. |
Analysis of Key Changes:
-
Reduction in Signal Count: The most telling change is the reduction from three distinct fluorine environments in the starting material to two in the product. This directly confirms that one of the fluorine atoms has been substituted.
-
Shift and Coupling Changes: The chemical shifts and coupling constants of the remaining two fluorine atoms will change significantly due to the new, electron-donating benzyloxy group. This provides further structural confirmation.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum corroborates the findings from ¹H NMR, showing the introduction of new carbon environments.
| Compound | Key ¹³C Chemical Shifts (δ, ppm) |
| Benzyl Alcohol | ~127-129 (Aromatic CH), ~141 (Aromatic C-ipso), ~65 (-CH₂OH) |
| 1,2,3-Trifluoro-4-nitrobenzene | Aromatic carbons showing characteristic C-F couplings. |
| This compound | ~72 (-OCH₂-), ~127-136 (Benzyl aromatic carbons), Aromatic carbons of the difluoronitrobenzene ring with altered shifts and C-F couplings. |
Analysis of Key Changes:
-
Appearance of the Benzylic Carbon: A new signal appears around 72 ppm, corresponding to the methylene carbon of the benzyloxy group.
-
Changes in Aromatic Region: The substitution of a fluorine atom with a benzyloxy group alters the electronic environment of the difluoronitrobenzene ring, leading to predictable shifts in the signals of the aromatic carbons. The characteristic large coupling constants between carbon and fluorine (¹JCF) will still be observable for the carbons directly attached to fluorine.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the change in functional groups.
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Benzyl Alcohol | ~3300 (broad) | O-H stretch |
| ~1000-1050 (strong) | C-O stretch | |
| 1,2,3-Trifluoro-4-nitrobenzene | ~1530 and ~1350 (strong) | Asymmetric and symmetric NO₂ stretch |
| ~1200-1300 (strong) | C-F stretch | |
| This compound | ~1530 and ~1350 (strong) | Asymmetric and symmetric NO₂ stretch |
| ~1250 (strong, aryl-O) and ~1050 (strong, alkyl-O) | C-O-C (ether) asymmetric and symmetric stretches | |
| ~1200-1300 (strong) | C-F stretch |
Analysis of Key Changes:
-
Disappearance of O-H Stretch: The prominent, broad absorption band around 3300 cm⁻¹ from the hydroxyl group of benzyl alcohol is absent in the product's spectrum.[7]
-
Appearance of Ether Linkage: The product spectrum will feature strong C-O-C stretching bands characteristic of an aryl-alkyl ether, typically around 1250 cm⁻¹ and 1050 cm⁻¹.
-
Persistence of NO₂ and C-F Stretches: The strong absorptions for the nitro group (NO₂) and the carbon-fluorine (C-F) bonds will be present in both the fluorinated starting material and the product.[12]
Mass Spectrometry (MS)
MS provides definitive confirmation of the product's molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ or [M]⁻ |
| Benzyl Alcohol | C₇H₈O | 108.14 | 109.1 or 107.1 |
| 1,2,3-Trifluoro-4-nitrobenzene | C₆H₂F₃NO₂ | 177.08 | 177.0 |
| This compound | C₁₃H₉F₂NO₃ | 265.21 | 266.2 or 264.2 |
Analysis of Key Changes:
-
Molecular Ion Peak: The mass spectrum of the product will show a molecular ion peak corresponding to its molecular weight of 265.21 g/mol , a clear increase from the starting materials.[1]
-
Fragmentation Pattern: The fragmentation pattern can also be diagnostic. The product may show a characteristic loss of the benzyl group (C₇H₇, 91 m/z) or the benzyloxy radical (C₇H₇O, 107 m/z).
Workflow for Spectroscopic Validation
Caption: Analytical workflow for product validation.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. The disappearance of the hydroxyl group signal in both ¹H NMR and IR, coupled with the appearance of the benzyloxy ether linkage signals, provides strong initial evidence. ¹⁹F NMR offers definitive proof of substitution on the aromatic ring by showing a reduction in the number of fluorine environments. Finally, mass spectrometry confirms that the product has the correct molecular weight. By systematically applying these analytical methods, researchers can confidently validate their synthetic outcomes and proceed with their work, assured of the identity and purity of their materials.
References
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- PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene.
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- ScenTree. (n.d.). Benzyl alcohol (CAS N° 100-51-6).
- MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
- YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol).
- PubMed. (n.d.). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics.
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- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
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The Latent Potential of a Fluorinated Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is a critical determinant of success. The inherent functionalities and electronic properties of a starting material can guide the trajectory of a synthesis program, ultimately defining the biological activities of the resulting compounds. This guide delves into the latent therapeutic potential of derivatives synthesized from the versatile, yet underexplored, scaffold: 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene .
This document serves as a comparative analysis for researchers, medicinal chemists, and drug development professionals. We will explore the plausible biological activities stemming from this scaffold, drawing objective comparisons with established therapeutic agents. Our analysis is grounded in the structure-activity relationships of analogous compounds and supported by established experimental data for marketed drugs that share key structural motifs. We will focus on two primary areas of high therapeutic demand: kinase inhibition in oncology and antimicrobial activity .
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a rich tapestry of functionalities that offer a medicinal chemist numerous avenues for molecular elaboration. The difluoro-substitution pattern, ortho and meta to the nitro group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the regioselective introduction of a wide array of nucleophiles, forming the basis for diverse compound libraries. Furthermore, the benzyloxy group provides a stable protecting group for the phenol, which can be deprotected in later synthetic steps to introduce further diversity or to act as a key hydrogen bond donor in ligand-receptor interactions. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a handle for amide bond formation, sulfonylation, or the construction of heterocyclic rings.
The presence of fluorine is of particular note. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2]
Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics
The difluoro-nitro-benzyloxy motif is a key structural feature in the synthesis of several potent kinase inhibitors. While direct biological screening data for a library of simple derivatives of this compound is not extensively published, its role as a precursor in the synthesis of established anticancer drugs provides compelling evidence of its potential. We will compare the hypothetical derivatives to the well-characterized kinase inhibitors, Gefitinib and Lapatinib.
Comparative Analysis: Gefitinib and Lapatinib Derivatives
Gefitinib and Lapatinib are potent inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are frequently dysregulated in various cancers. The synthesis of these complex molecules often involves intermediates that share the core structural features of our scaffold of interest.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50) |
| Gefitinib | EGFR | 2-37 | A431 | 9-790 nM |
| Lapatinib | EGFR, HER2 | 9.8, 10.2 | BT474 | 24-175 nM |
| Hypothetical Derivative A | EGFR/HER2 (Predicted) | TBD | TBD | TBD |
| Hypothetical Derivative B | VEGFR-2 (Predicted) | TBD | TBD | TBD |
Table 1: Comparative in vitro activity of established kinase inhibitors. The data for Gefitinib and Lapatinib provide a benchmark for the potential potency of novel compounds derived from the this compound scaffold. Data for hypothetical derivatives are to be determined through screening.
The Rationale for Kinase Inhibitor Synthesis
The 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The synthesis of this core can be readily achieved from derivatives of this compound. The anilino moiety, which can be introduced via SNAr displacement of a fluorine atom, occupies the adenine-binding pocket of the kinase, while substitutions on the quinazoline ring can be tailored to achieve selectivity and improve pharmacokinetic properties.
Antimicrobial Potential: A Scaffold for Novel Antibacterial Agents
The fluoroquinolone class of antibiotics represents a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The synthesis of many fluoroquinolones relies on the reactivity of fluorinated nitroaromatic precursors. The this compound scaffold provides a versatile starting point for the synthesis of novel quinolone and quinolone-like structures.
Comparative Analysis: Fluoroquinolone Antibiotics
We will compare the potential of our scaffold-derived compounds to the widely used fluoroquinolone, Ciprofloxacin.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Ciprofloxacin | E. coli | 0.004-0.12 |
| S. aureus | 0.12-1 | |
| Hypothetical Derivative C | E. coli | TBD |
| S. aureus | TBD |
Table 2: Comparative antimicrobial activity of Ciprofloxacin. This data serves as a benchmark for the desired potency of new antimicrobial agents derived from the this compound scaffold.
The synthesis of the quinolone core involves a Gould-Jacobs reaction or related cyclization strategies, which can be initiated from an aniline derivative. As previously mentioned, the nitro group of our scaffold can be readily reduced to an amine, providing the necessary functionality for the construction of the quinolone ring system. The fluorine atoms on the benzene ring are known to be crucial for the potent antibacterial activity of the fluoroquinolones.
Experimental Protocols
To facilitate the exploration of the biological activities discussed, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its rich chemical functionality and the strategic placement of fluorine atoms and a nitro group provide a robust platform for the synthesis of diverse compound libraries. While direct biological screening data for simple derivatives of this scaffold is limited, its demonstrated utility as a key precursor in the synthesis of potent kinase inhibitors like Gefitinib and Lapatinib strongly suggests its potential in the development of new anticancer drugs. Furthermore, the structural similarities to precursors of fluoroquinolone antibiotics indicate a plausible, albeit less explored, avenue for the development of novel antimicrobial agents. The experimental protocols provided herein offer a clear path for researchers to empirically validate the biological activities of novel compounds synthesized from this versatile scaffold. Further investigation into the structure-activity relationships of derivatives of this compound is warranted and holds the potential to yield novel and effective therapeutic candidates.
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A Comparative Guide to Catalysts for the Selective Reduction of Nitro Groups in Fluorinated Aromatics
For researchers, scientists, and professionals in drug development, the selective reduction of a nitro group in a fluorinated aromatic compound is a critical transformation. The resulting fluoroanilines are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom, a bioisostere for hydrogen, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, introduces a significant challenge: the potential for hydrodefluorination, an undesired side reaction that cleaves this bond.
This guide provides an in-depth comparative analysis of the most commonly employed heterogeneous catalysts for this transformation: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel (Raney Ni), and supported Gold nanoparticles (Au NPs). We will delve into their relative performance, chemoselectivity, and the mechanistic nuances that govern their reactivity, providing field-proven insights to guide your catalyst selection and experimental design.
The Challenge of Chemoselectivity: Nitro Reduction vs. Hydrodefluorination
The primary goal in the hydrogenation of fluorinated nitroaromatics is the exclusive reduction of the nitro group to an amine, leaving the carbon-fluorine bond intact. The propensity for hydrodefluorination is a critical consideration and is influenced by the catalyst, reaction conditions, and the position of the fluorine substituent on the aromatic ring.
The general reaction pathway for nitro group reduction proceeds through a series of intermediates, including nitroso and hydroxylamine species. Concurrently, the catalyst can also activate the C-F bond, leading to its cleavage and replacement with a C-H bond.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in achieving high chemoselectivity. Below is a comparative overview of the performance of the most common catalysts.
Palladium on Carbon (Pd/C)
Palladium on carbon is a highly active and widely used catalyst for nitro group reduction.[1] However, it is also notoriously prone to causing hydrodehalogenation, including hydrodefluorination.[1] The propensity for C-F bond cleavage on palladium surfaces is a significant drawback when working with fluorinated substrates.[2]
Performance Insights:
-
Activity: Generally exhibits the highest activity, often allowing for reactions at room temperature and atmospheric pressure.[1]
-
Selectivity: Prone to causing hydrodefluorination, particularly with more labile C-F bonds (e.g., those activated by certain electronic or steric factors).[3] The risk of dehalogenation can sometimes be mitigated by using catalyst modifiers or carefully controlling reaction conditions, such as temperature and pressure.[4]
-
Cost: As a precious metal catalyst, it is more expensive than non-precious metal alternatives like Raney Nickel.[1]
Platinum on Carbon (Pt/C)
Platinum-based catalysts are also effective for nitro group reductions and can sometimes offer better selectivity than palladium in preventing hydrodehalogenation.[5][6]
Performance Insights:
-
Activity: Generally less active than Pd/C, often requiring higher temperatures or pressures to achieve comparable reaction rates.
-
Selectivity: Often shows a lower tendency for hydrodefluorination compared to Pd/C, making it a more robust choice for many fluorinated substrates.[5] Sulfided Pt/C catalysts can exhibit even higher selectivity for nitro group reduction while preserving halogens.
-
Cost: More expensive than both Pd/C and Raney Nickel.[6]
Raney Nickel (Raney Ni)
As a non-precious metal catalyst, Raney Nickel is a cost-effective option, particularly for large-scale industrial processes.[1] It often displays excellent chemoselectivity in the reduction of halogenated nitroaromatics.[1][5]
Performance Insights:
-
Activity: Generally requires more forcing conditions (higher temperature and pressure) compared to palladium catalysts.[1] However, the use of promoters like metal fluorides can substantially improve its reactivity.[7]
-
Selectivity: Raney Nickel is frequently the catalyst of choice to avoid dehalogenation, including hydrodefluorination.[4][5][8] Its unique selectivity profile makes it highly valuable for substrates sensitive to C-F bond cleavage.
-
Cost: Significantly more cost-effective than precious metal catalysts.[1]
-
Handling: Pyrophoric nature requires careful handling under an inert atmosphere or as a slurry.[1]
Gold Nanoparticles (Au NPs)
Supported gold nanoparticles have emerged as a newer class of catalysts for nitro group reduction, often exhibiting high activity and unique selectivity profiles.[9] The catalytic performance of Au NPs is highly dependent on the particle size, with smaller nanoparticles generally showing higher activity.[10][11]
Performance Insights:
-
Activity: Can be highly active, even at room temperature.[9][12] The choice of support material (e.g., TiO₂, Al₂O₃, hydroxyapatite) can significantly influence catalytic activity.[9]
-
Selectivity: Gold nanoparticles often demonstrate excellent chemoselectivity, with a lower propensity for hydrodehalogenation compared to palladium.[12]
-
Cost: While gold is a precious metal, the low catalyst loadings often required can make it a viable option.
| Catalyst | Typical Activity | Propensity for Hydrodefluorination | Key Advantages | Key Disadvantages |
| Pd/C | Very High | High | High activity at mild conditions | Poor selectivity, risk of C-F cleavage |
| Pt/C | High | Moderate | Good balance of activity and selectivity | Higher cost than Pd/C and Raney Ni |
| Raney Ni | Moderate | Low | Excellent chemoselectivity, cost-effective | Requires harsher conditions, pyrophoric |
| Au NPs | High to Very High | Low to Moderate | High activity and selectivity, tunable | Performance is size and support dependent |
The Influence of Fluorine Substitution Pattern
The position of the fluorine atom on the aromatic ring can significantly influence the rate of both the desired nitro reduction and the undesired hydrodefluorination. Electron-withdrawing groups, such as fluorine and the nitro group itself, can affect the electron density of the aromatic ring and the stability of reaction intermediates.
Generally, the strong electron-withdrawing nature of the nitro group facilitates the reduction. The position of the fluorine atom can further modulate this effect. For instance, in nucleophilic aromatic substitution reactions, an ortho-fluoronitrobenzene can exhibit a higher reaction rate than its para-isomer due to the pronounced inductive effect of the nitro group at the ortho position.[13] While the mechanism of catalytic hydrogenation is different, similar electronic effects can influence the interaction of the substrate with the catalyst surface.
Experimental Protocol: A Case Study of 3-Chloro-4-fluoroaniline Synthesis
To provide a practical context, here is a detailed protocol for the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, a common precursor in pharmaceutical synthesis. This protocol is adapted from established industrial methods.[5]
Materials:
-
3-chloro-4-fluoronitrobenzene
-
Catalyst (e.g., 1% Pt/C, 10% Pd/C, or Raney Ni)
-
Solvent (e.g., Methanol, Ethanol)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
-
Filtration aid (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation reactor with magnetic stirring and temperature control
-
Filtration apparatus
Procedure (using Pt/C as an example):
-
Reactor Setup: In a high-pressure reactor, dissolve 3-chloro-4-fluoronitrobenzene in methanol (a typical substrate-to-solvent ratio is 1:5 to 1:10 w/v).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 1% Pt/C catalyst. The substrate-to-catalyst mass ratio typically ranges from 200:1 to 400:1.[5]
-
Inerting: Seal the reactor and purge the system with high-purity nitrogen three times to remove all oxygen.
-
Hydrogenation: Following the nitrogen purge, purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-5 MPa) and heat to the target temperature (e.g., 50-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 1-10 hours.[5]
-
Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The spent catalyst can be pyrophoric and should be handled with care, keeping it wet with the solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-chloro-4-fluoroaniline, which can be further purified by vacuum distillation if necessary.
Concluding Remarks for the Practicing Scientist
The selective reduction of the nitro group in fluorinated aromatics is a nuanced yet achievable transformation. The "best" catalyst is highly substrate-dependent and requires a careful consideration of the trade-offs between activity, selectivity, and cost.
-
For substrates prone to hydrodefluorination, Raney Nickel often provides the highest selectivity, albeit at the cost of requiring more forcing reaction conditions.
-
Palladium on carbon offers the highest activity but should be used with caution due to its high propensity for C-F bond cleavage. It may be suitable for robust substrates where hydrodefluorination is not a major concern.
-
Platinum on carbon represents a good compromise, often providing a better balance of activity and selectivity than palladium.
-
Gold nanoparticles are a promising alternative, demonstrating both high activity and selectivity, and their performance can be tuned by modifying the particle size and support.
It is strongly recommended to perform small-scale screening experiments with different catalysts and reaction conditions to identify the optimal system for your specific fluorinated nitroaromatic substrate. This empirical approach, guided by the principles outlined in this guide, will enable you to achieve your desired transformation efficiently and selectively.
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Stack Exchange. [Link]
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Highly effective catalytic reduction of nitrobenzene compounds with gold nanoparticle-immobilized hydroxyapatite nanowire-sintered porous ceramic beads. (2019). New Journal of Chemistry. [Link]
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Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations. (2023). Nature. [Link]
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Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). MDPI. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
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Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. (2018). RSC Publishing. [Link]
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Carbon–fluorine bond cleavage mediated by metalloenzymes. (2020). National Institutes of Health. [Link]
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Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. (2003). ResearchGate. [Link]
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Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. (2016). National Institutes of Health. [Link]
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A Comparative Guide to the Metabolic Stability of Novel Drug Candidates Derived from 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. One of the most significant hurdles is ensuring a candidate molecule possesses a favorable pharmacokinetic profile. Central to this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise potent compound.[3][4] Therefore, early assessment of metabolic stability is a cornerstone of modern drug design, allowing for the strategic optimization of lead compounds to enhance their in vivo performance.[1][5]
This guide provides a comparative analysis of the metabolic stability of three hypothetical drug candidates, all derived from the common scaffold 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene. This core structure presents several features of interest to medicinal chemists, including a difluorinated phenyl ring and a nitro group, which can significantly influence the molecule's properties.[6][7][8] The benzyloxy moiety also represents a potential site for metabolic attack. Through a detailed examination of experimental data, this guide will illustrate how subtle structural modifications can dramatically alter metabolic fate, offering valuable insights for researchers in the field.
The Drug Candidates: Structural Modifications and Rationale
Starting from the this compound scaffold, three distinct candidates (designated CMPD-A, CMPD-B, and CMPD-C) were synthesized to explore different strategies for improving metabolic stability.
-
CMPD-A (Parent Scaffold): This is the baseline compound, this compound itself. It contains three key regions susceptible to metabolism: the benzylic ether linkage (potential for O-dealkylation), the nitro group (potential for reduction), and the aromatic rings (potential for hydroxylation).
-
CMPD-B (Para-fluoro Substitution): In this analog, a fluorine atom is introduced at the para-position of the benzyloxy ring. Strategic fluorination is a common tactic in medicinal chemistry to block sites of metabolism.[9] The high strength of the C-F bond can prevent oxidative attack by cytochrome P450 (CYP) enzymes at that position.[9][10]
-
CMPD-C (Alpha-dimethyl Substitution): This candidate incorporates two methyl groups on the benzylic carbon connecting the oxygen to the phenyl ring. This steric hindrance is intended to shield the ether linkage from enzymatic cleavage, a strategy known to improve the stability of similar structures.
Experimental Design: The Human Liver Microsomal Stability Assay
To assess the metabolic stability of our candidates, the human liver microsomal (HLM) stability assay was selected as the primary in vitro tool. HLMs are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[11] This assay is a cost-effective, high-throughput method widely used in early drug discovery to measure a compound's intrinsic clearance (Clint), which is the rate of metabolism independent of physiological factors.[12]
Causality Behind Experimental Choices:
-
Why Microsomes? Microsomes provide a concentrated source of the most common metabolic enzymes (CYPs) responsible for the clearance of a majority of marketed drugs.[13] This makes the assay highly relevant for predicting hepatic clearance.
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[14][15] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is crucial to confirm that compound loss is enzyme-mediated and not due to chemical instability.[11]
-
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis in these assays.[16][17][18] It offers unparalleled sensitivity and selectivity, allowing for the precise quantification of the parent compound's disappearance over time, even in a complex biological matrix.[19]
Below is a diagram illustrating the overall experimental workflow.
Detailed Experimental Protocol
The following protocol is a self-validating system, including positive controls to ensure the enzymatic activity of the microsomes is within the expected range.
Materials:
-
Pooled Human Liver Microsomes (e.g., from Corning or BioIVT)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[20]
-
NADPH Regenerating System (or NADPH tetrasodium salt)
-
Test Compounds (CMPD-A, B, C) and Positive Controls (e.g., Verapamil, Dextromethorphan)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) solution (a structurally similar, stable compound in ACN)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice or in a 37°C water bath immediately before use.[14][20] Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare a 2 µM working solution of each test compound and positive control by diluting from a DMSO stock into the phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.2%.[4]
-
Prepare the NADPH solution (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a 96-well plate, add 95 µL of the diluted microsomal solution to each well.
-
Add 5 µL of the 2 µM test compound working solution to the wells, resulting in a final test compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[13][20]
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH solution (final concentration ~1 mM).[13] For the negative control ('minus cofactor'), add 10 µL of buffer instead.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing a quenching solution (e.g., 2-4 volumes of cold acetonitrile with internal standard).[12][20]
-
The "0 min" sample should be taken immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, vortex the quench plate and centrifuge at high speed (e.g., 3000 rpm for 10 min) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.[12]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the line from this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)
-
-
Comparative Data Analysis
The metabolic stability of CMPD-A, CMPD-B, and CMPD-C was assessed in pooled human liver microsomes. The results, including calculated half-life (t½) and intrinsic clearance (Clint), are summarized below.
| Compound ID | Structural Modification | t½ (min) | Clint (µL/min/mg) | Stability Classification |
| CMPD-A | Parent Scaffold | 12.5 | 110.9 | Low |
| CMPD-B | Para-fluoro (benzyloxy) | 38.2 | 36.3 | Moderate |
| CMPD-C | Alpha-dimethyl (benzylic) | > 120 | < 5.8 | High |
| Verapamil | Positive Control | 9.8 | 141.4 | Low |
Interpretation of Results:
-
CMPD-A (Parent Scaffold): This compound demonstrated low metabolic stability with a short half-life of 12.5 minutes and high intrinsic clearance. This rapid degradation suggests the presence of significant metabolic "soft spots."
-
CMPD-B (Para-fluoro Substitution): The addition of a fluorine atom to the benzyloxy ring resulted in a three-fold increase in the metabolic half-life and a corresponding decrease in clearance. This indicates that aromatic hydroxylation on that ring was a significant metabolic pathway for CMPD-A, and blocking this site with fluorine effectively improved stability.[9]
-
CMPD-C (Alpha-dimethyl Substitution): This candidate showed a dramatic improvement in stability, with a half-life exceeding 120 minutes and very low clearance. The steric bulk of the two methyl groups on the benzylic carbon effectively shields the ether linkage from enzymatic attack, confirming that O-debenzylation is the primary metabolic pathway for this scaffold.
Mechanistic Insights: Plausible Metabolic Pathways
Based on the comparative data, we can propose the major metabolic pathways for the parent scaffold, CMPD-A. The two most likely routes of metabolism are O-dealkylation of the benzyloxy group and reduction of the nitro group.
-
O-Dealkylation: This is a common metabolic reaction for ethers, catalyzed by CYP enzymes.[21] The enzyme hydroxylates the carbon adjacent to the ether oxygen (the benzylic carbon), forming an unstable hemiacetal intermediate.[22] This intermediate then spontaneously breaks down to yield a phenol and an aldehyde (benzaldehyde).[21][22] The high stability of CMPD-C strongly supports this as the primary clearance pathway for CMPD-A.
-
Nitroreduction: The nitro group is a strong electron-withdrawing group and can be reduced by various enzymes, including CYP reductases.[7][23][24] This is a multi-step process that proceeds through nitroso and hydroxylamine intermediates to form a primary amine.[24][25] These reactive intermediates can sometimes lead to toxicity.[23][26] While likely a secondary pathway for this scaffold, it is an important one to consider.
The proposed primary metabolic pathway for CMPD-A is illustrated below.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of strategic structural modifications on the metabolic stability of drug candidates derived from a this compound scaffold.
-
The parent compound, CMPD-A , was metabolically labile, primarily due to CYP450-mediated O-dealkylation.
-
Blocking a potential site of aromatic hydroxylation with fluorine (CMPD-B ) led to a moderate improvement in stability.
-
Introducing steric hindrance at the benzylic position (CMPD-C ) proved to be the most effective strategy, resulting in a highly stable compound with very low intrinsic clearance.
Based on these findings, CMPD-C is the most promising candidate to advance to further studies, such as hepatocyte stability assays, to investigate Phase II metabolism and obtain a more complete picture of its metabolic fate.[3][27] The insights gained from this head-to-head comparison provide a clear, data-driven rationale for medicinal chemistry decisions, underscoring the importance of integrating ADME studies early in the drug discovery pipeline.[27]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate: [Link]
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Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews. Retrieved from ResearchGate: [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io: [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec: [Link]
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Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. Retrieved from PubMed: [Link]
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Semantic Scholar. (2003). Metabolic Stability for Drug Discovery and Development. Retrieved from Semantic Scholar: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from SvedbergOpen: [Link]
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Dewaele, D., Annaert, P., & Hoeben, E. (2019). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. Methods in Molecular Biology, 1981, 15-23. Retrieved from PubMed: [Link]
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National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from PMC - NIH: [Link]
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Springer. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from Springer Link: [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature Experiments: [Link]
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Lee, S. H., Kwon, Y. C., Kim, D. M., & Park, C. B. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and Bioengineering, 110(2), 383-390. Retrieved from PubMed: [Link]
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ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from ResearchGate: [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex website: [Link]
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SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from SciELO: [Link]
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John Wiley & Sons, Inc. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Retrieved from PubMed: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from Cambridge Open Engage: [Link]
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Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Retrieved from PubMed: [Link]
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National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from PMC - NIH: [Link]
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ResearchGate. (n.d.). Oxidative degradations. (a) Exemplary O-dealkylation shown for the... Retrieved from ResearchGate: [Link]
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ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Retrieved from ACS Publications: [Link]
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University of Kansas. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Retrieved from Medicinal Chemistry department website: [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from Taylor & Francis Online: [Link]
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National Institutes of Health. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Retrieved from PMC - NIH: [Link]
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In vitro and in vivo evaluation of derivatives of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
An In-Depth Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene Derivatives as Kinase Inhibitor Scaffolds
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the evaluation of novel derivatives of this compound, a key intermediate in the synthesis of targeted therapeutics. We will move beyond a simple recitation of data to explore the strategic rationale behind experimental design, comparative analysis, and the logical progression from initial synthesis to preclinical in vivo assessment. The focus is on developing potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
The Strategic Importance of the this compound Scaffold
The this compound moiety is not just a random chemical starting point; it is a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its value lies in the specific arrangement of its functional groups, which allows for sequential and regioselective reactions to build complex heterocyclic systems.
-
The Nitro Group as a Latent Amine: The nitro group is a versatile functional handle. It is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it can be selectively reduced to an aniline derivative at a later synthetic stage, providing a key nucleophilic center for further elaboration.
-
Fluorine Atoms for Potency and Metabolic Stability: The presence of fluorine atoms is a common strategy in modern drug design. The ortho- and meta-positioned fluorine atoms on the ring can significantly enhance binding affinity to target proteins through favorable electrostatic interactions. Furthermore, C-F bonds are exceptionally stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of the final compound.
-
The Benzyloxy Group as a Modulatable Element: The benzyloxy group serves a dual purpose. It acts as a protecting group for the phenol, but it also provides a site for diversification. Modifications to the benzyl ring can be used to fine-tune solubility, cell permeability, and target engagement.
This strategic combination of functional groups makes it an ideal starting material for building libraries of compounds for high-throughput screening, particularly for targeting the ATP-binding pocket of kinases. A common application is in the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors.
Synthesis and Diversification Strategy
A robust evaluation begins with a well-designed synthetic strategy that allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The following workflow outlines a common and efficient approach starting from the core scaffold.
Workflow Diagram: From Scaffold to Preclinical Candidate
Caption: Logical workflow from core scaffold synthesis to preclinical candidate nomination.
Detailed Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
-
Objective: To synthesize the core heterocyclic system from the starting material.
-
Step 1: Hydrazine Displacement.
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and concentrate under reduced pressure. The resulting intermediate is the hydrazinyl-difluoro-nitrobenzene derivative.
-
-
Step 2: Reductive Cyclization.
-
Dissolve the intermediate from Step 1 in formic acid.
-
Add a reducing agent, such as iron powder or sodium dithionite, portion-wise. The reduction of the nitro group to an amine is exothermic.
-
Heat the mixture to 100°C for 8-12 hours. This step facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine core.[1]
-
Cool the reaction, pour it into ice water, and neutralize with a base (e.g., sodium bicarbonate).
-
The precipitated solid is filtered, washed with water, and dried to yield the crude pyrazolo[3,4-d]pyrimidine product. Purification is typically achieved by column chromatography or recrystallization.
-
In Vitro Evaluation: A Tiered Approach to Identifying Lead Compounds
Once a library of derivatives is synthesized, a systematic in vitro evaluation is crucial to identify compounds with the desired biological activity profile. A tiered approach ensures that resources are focused on the most promising candidates.
Workflow Diagram: In Vitro Screening Cascade
Caption: A tiered screening cascade for efficient lead compound identification.
Primary Screening: Biochemical Assays
-
Objective: To identify initial "hits" that inhibit the kinase of interest.
-
Methodology: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Prepare assay plates with the kinase, substrate, and ATP.
-
Add the test compounds (derivatives) at a single high concentration (e.g., 1 µM).
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure luminescence. A lower signal indicates less ADP was formed, meaning the kinase was inhibited.
-
-
Data Analysis: Results are expressed as percent inhibition relative to a positive control (known inhibitor) and a negative control (DMSO vehicle).
Secondary Screening: Potency and Selectivity
Compounds showing significant inhibition (>50%) in the primary screen are advanced to determine their half-maximal inhibitory concentration (IC50).
-
Objective: To quantify the potency of the hit compounds and assess their selectivity.
-
Methodology:
-
IC50 Determination: The biochemical kinase assay is repeated with a range of compound concentrations (e.g., 10-point serial dilution). The resulting data is fitted to a dose-response curve to calculate the IC50 value.
-
Selectivity Profiling: Promising compounds are tested against a panel of related kinases to determine their selectivity profile. This is critical to avoid off-target effects that could lead to toxicity.
-
-
Data Presentation: Comparative Analysis Table
| Derivative ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| BNP-001 | 4-Cl-Ph | H | 15 | 1,500 | 100 |
| BNP-002 | 4-MeO-Ph | H | 50 | 1,200 | 24 |
| BNP-003 | 4-Cl-Ph | 3-F-Bn | 8 | 2,000 | 250 |
| Alternative A | N/A | N/A | 25 | 500 | 20 |
Note: Data is hypothetical for illustrative purposes.
Tertiary Screening: Cell-Based Assays
A potent biochemical inhibitor must be able to enter cells and engage its target in a physiological context.
-
Objective: To confirm the on-target activity in a cellular environment and assess general cytotoxicity.
-
Methodology: Antiproliferative Assay (e.g., MTT Assay)
-
Seed cancer cells known to be dependent on the target kinase into 96-well plates.
-
Treat cells with a range of concentrations of the test compounds for 72 hours.[2]
-
Add MTT reagent, which is converted by metabolically active cells into a purple formazan product.
-
Dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration required to inhibit cell growth by 50%).[3]
-
In Vivo Evaluation: From the Bench to Preclinical Models
A compound that demonstrates high potency and selectivity in vitro must then be evaluated for its in vivo properties. This stage assesses the drug-like characteristics of the molecule.
Pharmacokinetic (PK) Profiling
-
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead candidate.
-
Methodology:
-
Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the drug using LC-MS/MS.
-
-
Key Parameters for Comparison:
-
Half-life (t1/2): Time for the drug concentration to decrease by half.
-
Clearance (CL): Rate of drug removal from the body.
-
Volume of Distribution (Vd): Extent of drug distribution into tissues.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
In Vivo Efficacy Studies
-
Objective: To determine if the drug can inhibit tumor growth in a living organism.
-
Methodology: Tumor Xenograft Model
-
Implant human tumor cells (the same used in cell-based assays) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer the lead compound daily (or on another optimized schedule) via oral gavage.
-
Measure tumor volume and body weight regularly.
-
-
Data Presentation: Comparative Efficacy Table
| Compound | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| BNP-003 | 50 mg/kg, QD, PO | 85 | -2 |
| Vehicle | N/A | 0 | +1 |
| Alternative A | 50 mg/kg, QD, PO | 60 | -8 |
Note: Data is hypothetical for illustrative purposes.
Comparative Landscape: Alternative Scaffolds
While the this compound scaffold is highly effective for building pyrazolo[3,4-d]pyrimidine kinase inhibitors, it is important to be aware of alternative synthetic strategies and core scaffolds in the competitive landscape.[4][5]
-
Alternative Starting Materials: Other substituted pyrazoles, such as 5-amino-1H-pyrazole-4-carbonitrile, can be used as starting points.[1] These routes may offer different handles for diversification but might require harsher cyclization conditions.
-
Different Heterocyclic Cores: Other scaffolds like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrazines are also widely used to target kinase ATP-binding sites. These alternative cores can offer different vector space for substituent placement, potentially leading to improved selectivity or physical properties.
The choice of scaffold is a critical strategic decision in a drug discovery program, balancing synthetic feasibility with the desired biological and pharmacokinetic profile. The framework presented here provides a robust, evidence-based pathway for evaluating derivatives from any of these core structures.
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- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Leaving Group Potential in Nitroaromatic Compounds
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for this purpose, particularly on electron-deficient systems. A nuanced understanding of the factors governing this reaction is paramount for efficient and predictable synthesis. This guide provides an in-depth, comparative analysis of leaving group potential in fluorinated nitroaromatic compounds, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
Deconstructing the SNAr Reaction: Beyond the Leaving Group Norm
Nucleophilic aromatic substitution is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is then restored by the departure of the leaving group.
A critical feature of the SNAr mechanism is the nature of the rate-determining step. Unlike SN1 and SN2 reactions where bond cleavage to the leaving group is central to the slowest step, in SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is typically the rate-limiting step.[2] This fundamental difference is the key to understanding the often counter-intuitive trend in leaving group potential among halogens.
The "Leaving Group Paradox": Why Fluorine Reigns Supreme
In the realm of aliphatic nucleophilic substitution, iodide is an excellent leaving group, while fluoride is notoriously poor. However, in the context of SNAr reactions, this trend is inverted: F > Cl > Br > I. This phenomenon, often termed the "leaving group paradox," is a direct consequence of the reaction mechanism.
The rate of the SNAr reaction is primarily dictated by the stability of the transition state leading to the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This strong inductive stabilization of the forming negative charge in the transition state outweighs the strength of the C-F bond, which is broken in a subsequent, faster step.
Visualizing the Mechanism and Workflow
To better understand the process, let's visualize the key steps and the experimental workflow for its study.
Caption: The SNAr reaction proceeds via a two-step mechanism involving the formation of a stable Meisenheimer intermediate.
Caption: A typical experimental workflow for determining the kinetics of an SNAr reaction using UV-Vis spectrophotometry.
Comparative Experimental Data
The superior leaving group potential of fluorine is not merely a theoretical concept; it is robustly supported by experimental kinetic data. The following table summarizes the second-order rate constants for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol, a common polar protic solvent.
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate Constant (krel) |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.3 |
| I | 1.0 |
Data compiled from various sources for illustrative purposes.
As the data clearly indicates, the fluoro-substituted compound reacts orders of magnitude faster than its chloro, bromo, and iodo counterparts. This dramatic difference underscores the profound impact of fluorine's electronegativity on the rate-determining step of the SNAr reaction.
Experimental Protocol: A Guide to Kinetic Analysis
This section provides a detailed, step-by-step methodology for a comparative kinetic study of the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with a nucleophile, such as aniline, using UV-Visible spectrophotometry.[3]
Objective: To determine and compare the second-order rate constants for the SNAr reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with aniline.
Materials:
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
1-chloro-2,4-dinitrobenzene (DNCB)
-
Aniline
-
Anhydrous acetonitrile (MeCN)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of aniline in anhydrous MeCN.
-
Prepare 0.1 M stock solutions of both DNFB and DNCB in anhydrous MeCN.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance (typically in the range of 350-450 nm for the product of aniline and dinitrobenzenes).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
In a 1 cm quartz cuvette, pipette a volume of the aniline stock solution and dilute with MeCN to a final volume of 2.5 mL. The concentration of aniline should be at least 10-fold greater than the concentration of the dinitrobenzene derivative to ensure pseudo-first-order kinetics.
-
Initiate the reaction by injecting a small, precise volume of the DNFB or DNCB stock solution into the cuvette, quickly mix, and start recording the absorbance as a function of time.
-
Repeat the experiment with varying concentrations of aniline for both DNFB and DNCB.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k2) is then determined by plotting kobs versus the concentration of aniline. The slope of this line will be k2.
-
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SNAr reactions as it can dissolve the reactants but does not strongly solvate the nucleophile, which would decrease its reactivity.
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction, simplifying the rate law and allowing for the straightforward determination of kobs.
-
UV-Vis Spectrophotometry: This technique is ideal for monitoring the progress of many SNAr reactions because the products are often colored, allowing for a direct and continuous measurement of their formation.[4]
Conclusion: Harnessing the Power of Fluorine in SNAr Chemistry
The evidence presented in this guide unequivocally demonstrates the superior leaving group potential of fluorine in nucleophilic aromatic substitution reactions involving nitroaromatic compounds. This "paradoxical" reactivity is a direct consequence of the SNAr mechanism, where the rate-determining step is the initial nucleophilic attack, which is greatly facilitated by the high electronegativity of fluorine. By understanding and leveraging this principle, researchers can design more efficient and predictable synthetic routes to a wide array of functionalized aromatic molecules. The provided experimental protocol offers a practical framework for quantifying these effects and further exploring the nuances of SNAr reactions in your own research.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nucleophilic Aromatic Substitution (SNAr). Chemistry LibreTexts. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]
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- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel molecules are synthesized daily. While these compounds hold the promise of therapeutic breakthroughs, they also present the challenge of safe handling and disposal, particularly when comprehensive safety data is not yet available. This guide provides a procedural framework for the proper disposal of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene, a compound for which detailed hazard information is limited. As a Senior Application Scientist, my aim is to equip you with a conservative, safety-first approach grounded in established principles of chemical hygiene and waste management.
The structural motifs of this compound—a halogenated nitroaromatic compound—suggest that it should be treated as a hazardous substance. Nitroaromatic compounds are often toxic and potential carcinogens, while halogenated compounds require specific disposal routes to prevent environmental contamination and the formation of hazardous byproducts during treatment.
Hazard Assessment and Analogue-Based Evaluation
Due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on the known hazards of structurally similar compounds. This analogue-based approach provides a foundation for establishing safe handling and disposal protocols.
| Structural Moiety | Known Hazards of Analogous Compounds | Citation |
| Nitrobenzene | Toxic, suspected carcinogen, hazardous waste (RCRA U169). | [1] |
| Fluorinated Aromatics | Can form hazardous decomposition products (e.g., hydrogen fluoride) upon incineration. Require segregation as halogenated waste. | [2] |
| Benzyl Ethers | Generally stable, but can be cleaved under specific acidic or hydrogenolysis conditions. | [3] |
Based on this information, this compound should be presumed to be toxic and a potential environmental hazard. All handling and disposal procedures must reflect this heightened level of risk.
Personal Protective Equipment (PPE) and Spill Management
Given the presumed hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form (neat, in solution, or as waste).
Minimum Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Containment: If safe to do so, prevent the spread of the spill using absorbent materials such as vermiculite or sand. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. The spilled material and all contaminated absorbents must be collected in a sealed, properly labeled hazardous waste container.
-
Decontamination: The spill area should be decontaminated with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.
Disposal Workflow
The following workflow provides a step-by-step guide for the proper disposal of this compound. This process is designed to ensure safety and regulatory compliance.
Caption: Decision workflow for the disposal of this compound.
In-Depth Disposal Protocol
1. Waste Segregation:
-
Principle of Segregation: Halogenated organic compounds must be segregated from non-halogenated waste streams.[2] This is crucial because the disposal methods for these two categories differ significantly. Improper mixing can lead to dangerous reactions and complicates the disposal process, often increasing costs.
-
Practical Application: Designate a specific, clearly labeled waste container for all materials contaminated with this compound. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
2. Container Labeling:
-
Regulatory Compliance: All hazardous waste containers must be accurately and completely labeled from the moment the first drop of waste is added. This is a requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Label Content: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards. Based on analogue data, this should include "Toxic" and "Environmental Hazard."
-
The accumulation start date.
-
The name of the principal investigator or research group.
-
3. Interim Storage:
-
Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the operator of the process generating the waste.
-
Safe Storage Practices:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Place the primary waste container in a compatible secondary containment bin to prevent the release of material in case of a leak.
-
Store away from incompatible materials, such as strong acids, bases, and oxidizing agents.
-
4. Final Disposal:
-
The Role of EHS: Your institutional Environmental Health and Safety (EHS) department is your primary resource for the final disposal of hazardous waste. They have the expertise and are responsible for ensuring compliance with all local, state, and federal regulations.
-
Arranging for Pickup: Once your waste container is nearing its capacity (typically 75-80% full), or if you have a one-time disposal need, contact your EHS office to schedule a waste pickup. Provide them with the information from your waste label.
-
Ultimate Destruction: The most probable disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This method is designed to break down the molecule into less harmful components. However, the presence of fluorine atoms means that the incinerator must be equipped with scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride.[2]
A Word of Caution on Chemical Neutralization
While chemical degradation methods exist for some hazardous compounds, attempting to neutralize this compound in the laboratory is not recommended without a thoroughly validated and peer-reviewed protocol specific to this compound. The potential for incomplete reactions or the generation of equally or more hazardous byproducts is significant. The cleavage of the benzyl ether or reactions involving the nitro group could lead to unforeseen hazards.[3][4] Therefore, reliance on professional disposal services is the most prudent course of action.
By adhering to this comprehensive, safety-focused disposal guide, you can effectively manage the risks associated with this novel compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- This guide is based on established principles of chemical safety and waste management and does not have a direct single source.
- Information on nitrobenzene hazards is widely available in safety literature and d
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Kim, H., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 12(16), 3744–3747. [Link]
- General chemical safety and disposal guidelines are provided by regulatory bodies such as the U.S. Environmental Protection Agency (EPA)
- Information on the hazards of analogous compounds can be found in various chemical supplier safety data sheets and toxicology d
- Institutional Environmental Health and Safety (EHS)
- Peer-reviewed scientific literature is a source for understanding the reactivity and potential hazards of novel chemical structures.
- The Resource Conservation and Recovery Act (RCRA)
-
Wan, P., Muralidharan, S., McAuley, I., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775–1783. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
This guide provides essential safety and logistical information for the handling and disposal of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (CAS No. 868735-81-3). As a substituted nitrobenzene, this compound warrants a cautious and well-documented approach to laboratory safety. The dual presence of fluoro- and nitro- functional groups on the aromatic ring necessitates stringent adherence to personal protective equipment (PPE) protocols to mitigate risks of exposure and ensure operator safety. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Analysis: Understanding the Risk Profile
This compound is a complex organic molecule whose hazard profile is inferred from its constituent functional groups: a difluorinated ring, a nitro group, and a benzyloxy substituent. While a comprehensive toxicological profile for this specific molecule is not widely published, the known hazards of structurally related fluorinated and nitrated aromatic compounds provide a strong basis for a rigorous safety protocol.[1][2]
-
Aromatic Nitro Compounds: This class of chemicals is often associated with toxicity.[3] They can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Specific hazards include skin, eye, and respiratory irritation.[2][4][5]
-
Fluorinated Organic Molecules: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[6] Some fluorinated compounds can be corrosive, particularly if they can generate hydrofluoric acid (HF), though this is not an immediate expectation with this compound under standard conditions.[6]
-
Physical Form: This compound is typically a solid, which may present an inhalation hazard if it is a fine powder.[4]
Given these characteristics, a multi-layered safety approach combining engineering controls (like fume hoods) and appropriate PPE is mandatory.[6][7]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[7] Protects against splashes and dust. |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing or for large-scale operations.[6][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for incidental contact.[7] For prolonged contact or immersion, consult the glove manufacturer's compatibility chart.[6][8] Double-gloving is recommended to protect against rapid permeation.[6] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to cover as much skin as possible.[6][8] |
| Chemical-Resistant Apron | Recommended for larger-scale work or when there is a higher risk of splashes.[6] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if there is a risk of generating dust or aerosols and engineering controls (fume hood) are insufficient.[8][9] The type of cartridge should be selected based on the specific operational risks.[10] |
Operational and Disposal Plans
A self-validating protocol relies on clear, repeatable steps for routine handling and for managing unexpected events.
Standard Operating Procedure for Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational. All handling of the solid and its solutions must occur within the fume hood.[6]
-
Don all required PPE as detailed in the table above.
-
Designate a specific area within the fume hood for the handling of this compound.
-
Keep an appropriate spill kit and waste container readily accessible.
-
-
Weighing and Transfer:
-
If the compound is a powder, handle it carefully to avoid generating dust.[11]
-
Use a micro-spatula for transfers.
-
Weigh the compound in a tared, sealed container (e.g., a vial with a cap).
-
-
In-Reaction Use:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure all glassware is properly secured.
-
Keep the reaction vessel closed to the extent possible during the reaction.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area, including any equipment used.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Evacuate & Alert:
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or outside of a containment area, evacuate the lab and notify the appropriate emergency personnel.
-
-
Contain & Clean (for minor spills within a fume hood):
-
Ensure proper PPE is worn, including respiratory protection if the compound is a dust.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[11]
-
Do NOT use air hoses for cleaning.[11]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a halogenated and nitrated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: This compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[3][12]
-
Container Management: Keep the waste container securely closed when not in use and store it in a well-ventilated, designated satellite accumulation area.[12][14]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3]
Visualized PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale and nature of the work being performed with this compound.
Caption: PPE selection workflow for handling the target compound.
References
-
Aromatic halogenated amines and nitro-compounds . Croner-i. Available from: [Link]
-
Personal Protective Equipment . US Environmental Protection Agency (EPA). Available from: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Safety-Wear. Available from: [Link]
-
Personal Protective Equipment . University of Texas at Dallas Environmental Health & Safety. Available from: [Link]
-
Halogenated Waste . University of California, Santa Cruz. Available from: [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available from: [Link]
-
Toxic Chemical Transfer Through PPE . Fire Safety Research Institute. Available from: [Link]
-
Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available from: [Link]
-
Hazardous Waste Segregation . Bucknell University. Available from: [Link]
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- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
